Dovitinib lactate
Descripción
Propiedades
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDKBOBHHFLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-80-7 | |
| Record name | Dovitinib lactate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOVITINIB LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dovitinib lactate mechanism of action in hepatocellular carcinoma
An In-depth Technical Guide to the Mechanism of Action of Dovitinib Lactate in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited effective systemic therapies. While Sorafenib, a multi-kinase inhibitor, was a standard of care, its modest survival benefit and the eventual development of resistance necessitate novel therapeutic strategies. Dovitinib (TKI258) lactate, a potent oral small-molecule inhibitor, has been investigated for its multi-targeted approach to overcoming these challenges. This technical guide provides a comprehensive overview of Dovitinib's mechanism of action in HCC, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key molecular pathways. Dovitinib exerts its anti-tumor effects through a dual mechanism: potent inhibition of pro-angiogenic pathways by targeting endothelial cells and direct induction of apoptosis in tumor cells via a novel signaling cascade involving SHP-1 and STAT3.
Core Mechanism of Action: A Multi-Pronged Attack
Dovitinib is a receptor tyrosine kinase (RTK) inhibitor targeting several pathways implicated in HCC pathogenesis, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor β (PDGFR-β).[1][2][3] Its mechanism is multifaceted, involving both indirect anti-angiogenic effects and direct pro-apoptotic actions on HCC cells.
Inhibition of Pro-Angiogenic Receptor Tyrosine Kinases
A primary mechanism of Dovitinib is the disruption of tumor neovascularization. HCC is a hypervascular tumor, relying heavily on angiogenesis for growth and metastasis.[4] Dovitinib preferentially targets key RTKs on endothelial cells.[1][5]
-
VEGFR Inhibition: By blocking VEGFRs, Dovitinib inhibits the primary signaling pathway for angiogenesis, preventing the proliferation and migration of endothelial cells stimulated by VEGF.[2][6]
-
PDGFR-β Inhibition: Targeting of PDGFR-β on pericytes disrupts the interaction between endothelial cells and pericytes, leading to vessel destabilization.[7]
-
FGFR Inhibition: The FGF/FGFR axis is another critical pro-angiogenic pathway and a known escape mechanism from anti-VEGF therapies.[8][9] Dovitinib's ability to inhibit FGFRs provides a more comprehensive angiogenic blockade compared to agents like sorafenib, which lack anti-FGFR activity.[9][10]
Studies show that Dovitinib inhibits endothelial cell proliferation and motility at pharmacologically relevant concentrations (0.04 μmol/L), a concentration at which it does not inhibit HCC cell proliferation directly.[1][5] This suggests its anti-HCC activity in vivo is substantially driven by an anti-angiogenic mechanism.
SHP-1 Mediated Inhibition of STAT3 in HCC Cells
Beyond its anti-angiogenic effects, Dovitinib induces apoptosis directly in HCC cells through a distinct pathway. It directly interacts with and activates SHP-1 (Src homology region 2 domain-containing phosphatase-1), a protein tyrosine phosphatase.[11][12][13]
Activated SHP-1 dephosphorylates Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705, inactivating it.[11][14] STAT3 is a critical transcription factor that, when constitutively active, promotes the expression of anti-apoptotic and pro-proliferative proteins such as Mcl-1, Survivin, and Cyclin D1.[12][13]
By inhibiting STAT3, Dovitinib leads to:
-
Downregulation of anti-apoptotic proteins: Reduced levels of Mcl-1 and Survivin, sensitizing cells to apoptosis.[12]
-
Induction of Apoptosis: Confirmed by dose-dependent DNA fragmentation in multiple HCC cell lines.[11]
-
Overcoming Sorafenib Resistance: Sorafenib-resistant HCC cells often exhibit significant activation of STAT3. Dovitinib's ability to inhibit p-STAT3 allows it to induce apoptosis in these resistant cells, highlighting a key therapeutic advantage.[11][12][13]
Quantitative Data from Preclinical and Clinical Studies
The anti-tumor activity of Dovitinib in HCC has been quantified in numerous studies.
In Vitro Efficacy
Dovitinib demonstrated potent activity against various HCC cell lines, primarily through the induction of apoptosis.
| Cell Line | Assay Type | Endpoint | Result | Reference |
| PLC5, Hep3B, SK-Hep1, Huh-7 | MTT Assay | Cell Viability | Significant dose-dependent reduction after 72 hours. | [11] |
| PLC5, Hep3B, SK-Hep1, Huh-7 | DNA Fragmentation | Apoptosis | Dose-dependent increase starting at 2.5 µmol/L. | [11] |
| Endothelial Cells (4 lines) | Proliferation Assay | Proliferation | Inhibition observed at 0.04 µmol/L. | [1][5] |
| HCC Cells (5 lines) | Proliferation Assay | Proliferation | No inhibition at 0.04 µmol/L. | [1][5] |
| Multiple Myeloma Cells | Growth Inhibition | IC50 | 25 nM (FGF-stimulated) | [15] |
In Vivo Xenograft Studies
Dovitinib has shown significant tumor growth inhibition in multiple patient-derived HCC xenograft models.
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition | Reference |
| Huh-7 & PLC5 | Dovitinib (oral) | 15 or 30 mg/kg/day | Strong inhibition of tumor growth. | [11] |
| 6 Patient-Derived HCC Lines | Dovitinib (oral) | 50 mg/kg | Potent antitumor activity observed in all lines. | [4] |
| 06-0606 HCC Line | Dovitinib vs. Sorafenib | 50 mg/kg | T/C Ratio: 0.04 (Dovitinib) vs. 0.22 (Sorafenib) | [4] |
| 26-1004 HCC Line | Dovitinib vs. Sorafenib | 50 mg/kg | T/C Ratio: 0.13 (Dovitinib) vs. 0.26 (Sorafenib) | [4] |
| 5-1318 HCC Line | Dovitinib vs. Sorafenib | 50 mg/kg | T/C Ratio: 0.14 (Dovitinib) vs. 0.30 (Sorafenib) | [4] |
T/C Ratio: Ratio of the median tumor volume of the treated group to the control group.
Clinical Trial Data
A key phase II clinical trial (NCT01232296) compared Dovitinib with Sorafenib as a first-line treatment for advanced HCC in an Asian-Pacific population.[8][16]
| Parameter | Dovitinib (n=82) | Sorafenib (n=83) | Reference |
| Dosing Regimen | 500 mg/day (5 days on, 2 off) | 400 mg twice daily | [8] |
| Median Overall Survival (OS) | 8.0 months (95% CI: 6.6-9.1) | 8.4 months (95% CI: 5.4-11.3) | [8] |
| Median Time to Progression (TTP) | 4.1 months (95% CI: 2.8-4.2) | 4.1 months (95% CI: 2.8-4.3) | [8] |
| Common Adverse Events (>30%) | Diarrhea (62%), Decreased Appetite (43%), Nausea (41%), Vomiting (41%), Fatigue (35%), Rash (34%) | Palmar-plantar erythrodysesthesia (66%), Decreased Appetite (31%) | [8] |
While Dovitinib was well-tolerated, it did not demonstrate superior activity over sorafenib in this first-line setting.[8][9] However, in a neoadjuvant study for early- and intermediate-stage HCC, a 4-week treatment with Dovitinib resulted in a modified RECIST overall response rate of 48% (including 13% complete remission) and a significant decrease in intratumoral blood flow.[17][18]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in Dovitinib literature.
Cell Viability (MTT) Assay
-
Objective: To assess the effect of Dovitinib on the viability of HCC cell lines.
-
Protocol:
-
Seed HCC cells (e.g., PLC5, Hep3B, Huh-7) in 96-well plates and allow them to adhere overnight.
-
Treat cells with escalating doses of Dovitinib (e.g., 0 to 15 µmol/L) or vehicle control (DMSO) for 72 hours.[11]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[11]
-
Apoptosis Analysis (DNA Fragmentation ELISA)
-
Objective: To quantify the extent of apoptosis induced by Dovitinib.
-
Protocol:
-
Treat HCC cells with various concentrations of Dovitinib (e.g., 2.5 to 10 µmol/L) for a specified period (e.g., 24-48 hours).
-
Lyse the cells and centrifuge to separate the cytoplasmic fraction (containing histone-associated DNA fragments) from the nuclear fraction.
-
Use a commercial cell death detection ELISA kit (e.g., from Roche) to quantify the cytoplasmic histone-associated DNA fragments.
-
Follow the manufacturer's instructions for the immunoassay, which typically involves capturing the nucleosomes with an anti-histone antibody and detecting them with a peroxidase-conjugated anti-DNA antibody.
-
Measure the colorimetric signal using a spectrophotometer. The signal intensity is directly proportional to the amount of apoptosis.[11]
-
SHP-1 Phosphatase Activity Assay
-
Objective: To determine if Dovitinib directly modulates the enzymatic activity of SHP-1.
-
Protocol:
-
For in-cell analysis, treat HCC cells with Dovitinib, then lyse the cells and immunoprecipitate SHP-1 using a specific antibody.
-
For in vitro analysis, incubate purified recombinant SHP-1 protein directly with Dovitinib.[11][13]
-
Add a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate) to the immunoprecipitated or purified SHP-1.
-
Incubate the reaction at 37°C to allow for dephosphorylation of the substrate by active SHP-1.
-
Measure the amount of product (e.g., p-nitrophenol) by reading the absorbance at a specific wavelength (e.g., 405 nm).
-
The increase in absorbance is proportional to the phosphatase activity of SHP-1.[11]
-
Xenograft Tumor Growth Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of Dovitinib.
-
Protocol:
-
Inject human HCC cells (e.g., Huh-7 or PLC5) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[11]
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups: vehicle control (e.g., PBS) and Dovitinib (e.g., 15 or 30 mg/kg/day).[11]
-
Administer treatment orally for a defined period (e.g., 3 weeks).
-
Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = 0.5 × length × width²).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry for p-STAT3, Ki-67).[4][11]
-
Conclusion
This compound presents a compelling and rationally designed mechanism of action against hepatocellular carcinoma. Its dual strategy of inhibiting angiogenesis via VEGFR/PDGFR/FGFR blockade and directly inducing apoptosis through the novel SHP-1/STAT3 axis addresses both tumor sustenance and intrinsic survival pathways.[1][11] Furthermore, its ability to target STAT3 provides a clear mechanism for overcoming resistance to other kinase inhibitors like sorafenib.[12]
While preclinical data were highly promising, showing superiority over sorafenib in some models, these results did not translate into improved overall survival in a first-line phase II clinical trial for advanced HCC.[4][8] However, promising response rates in the neoadjuvant setting suggest its potent anti-angiogenic and pro-apoptotic effects may be more beneficial in earlier stages of the disease, potentially as a downsizing strategy before locoregional therapies.[17][19] Further research is warranted to identify patient subgroups, possibly those with specific FGFR aberrations or high STAT3 activation, who may derive the most benefit from Dovitinib therapy.
References
- 1. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Portico [access.portico.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Randomized, open-label phase 2 study comparing frontline dovitinib versus sorafenib in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dovitinib induces apoptosis and overcomes sorafenib resistance in hepatocellular carcinoma through SHP-1-mediated inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dovitinib, a multiple kinase inhibitor, induces apoptosis and overcomes sorafenib resistance in hepatocellular carcinoma through SHP-1-mediated inh... [en-cancer.fr]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Neoadjuvant Treatment with Angiogenesis-Inhibitor Dovitinib Prior to Local Therapy in Hepatocellular Carcinoma: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Neoadjuvant Treatment with Angiogenesis‐Inhibitor Dovitinib Prior to Local Therapy in Hepatocellular Carcinoma: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
Dovitinib Lactate: A Comprehensive Technical Profile of its Kinase Inhibition Spectrum and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib lactate (TKI258, CHIR-258) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) centrally involved in tumor growth, proliferation, and angiogenesis.[1] This technical guide provides a comprehensive overview of Dovitinib's target profile, its broad-spectrum kinase inhibition, detailed experimental protocols for its preclinical evaluation, and a summary of its mechanism of action. By competitively binding to the ATP-binding pocket of the kinase domain of several RTKs, Dovitinib effectively inhibits their phosphorylation and subsequent activation of downstream signaling cascades.[2] Its primary targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), making it a significant therapeutic strategy for overcoming the complexity and redundancy of cancer signaling pathways.[1]
Target Profile and Kinase Inhibition Spectrum
Dovitinib is a multi-targeted RTK inhibitor, demonstrating potent inhibitory activity against Class III, IV, and V RTKs.[2] This broad-spectrum activity allows Dovitinib to simultaneously disrupt multiple oncogenic signaling pathways.
Quantitative Kinase Inhibition Profile
The inhibitory activity of Dovitinib across a range of kinases is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of Dovitinib required to inhibit 50% of the kinase activity in in vitro assays.
| Kinase Target | IC50 (nM) | Kinase Class | Reference(s) |
| FLT3 | 1 | III | [3] |
| c-Kit | 2 | III | [3] |
| CSF-1R | 36 | III | [3] |
| FGFR1 | 8 | IV | [3] |
| FGFR3 | 9 | IV | [3] |
| VEGFR1 | 10 | V | [3] |
| VEGFR2 | 13 | V | [3] |
| VEGFR3 | 8 | V | [3] |
| PDGFRα | 27 | V | [3] |
| PDGFRβ | 210 | V | [3] |
Table 1: In vitro kinase inhibition profile of Dovitinib.
Mechanism of Action and Signaling Pathway Inhibition
Dovitinib exerts its anti-neoplastic effects by inhibiting key signaling pathways crucial for tumor angiogenesis and cell proliferation.[1]
Inhibition of Angiogenesis
By targeting VEGFRs and PDGFRs on endothelial cells, Dovitinib disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis.[2]
Inhibition of Tumor Cell Proliferation
Dovitinib directly inhibits the proliferation of tumor cells that are dependent on signaling through FGFRs and other targeted RTKs.
Downstream Signaling Cascades
The inhibition of these primary targets leads to the suppression of major downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[4] This dual blockade of critical signaling nodes contributes to a multifaceted anti-tumor response.
Figure 1: Dovitinib's inhibition of key signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of Dovitinib.
In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of Dovitinib against purified kinase enzymes.
Materials:
-
Purified recombinant kinase enzymes (e.g., FGFR1, VEGFR2)
-
Dovitinib stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate peptide (specific for each kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of Dovitinib in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the kinase solution.
-
Add 2.5 µL of the Dovitinib dilution or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Dovitinib concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[2]
Figure 2: In vitro kinase inhibition assay workflow.
Cellular Proliferation Assay
This assay measures the effect of Dovitinib on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., FGFR-amplified, VEGFR-dependent)
-
Complete cell culture medium
-
Dovitinib stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Dovitinib in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the Dovitinib dilutions or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each Dovitinib concentration relative to the DMSO control and determine the GI50 (concentration for 50% inhibition of cell growth).[2]
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of Dovitinib's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., MKN-45 gastric cancer cells)
-
Matrigel®
-
Dovitinib formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel® into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Dovitinib (e.g., 30 mg/kg) or vehicle control orally, once daily.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target modulation).[5]
Figure 3: In vivo tumor xenograft study workflow.
Conclusion
Dovitinib is a potent multi-kinase inhibitor that targets key pathways involved in tumor growth and angiogenesis.[1] Its ability to simultaneously inhibit FGFR, VEGFR, and PDGFR signaling provides a strong rationale for its use in cancer therapy.[2] This technical guide has provided a comprehensive overview of Dovitinib's mechanism of action, kinase inhibition profile, and methods for its preclinical evaluation. While clinical development is ongoing, Dovitinib remains a valuable tool for cancer research and a promising therapeutic agent, particularly in biomarker-selected patient populations.
References
Preclinical Pharmacology of Dovitinib Lactate in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib (TKI258; CHIR-258), as Dovitinib lactate, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity across a range of solid tumors.[1][2] Its mechanism of action centers on the potent inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis, most notably fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its inhibitory activity, effects on cancer cell lines and in vivo models, and the methodologies employed in these seminal studies.
Mechanism of Action and Target Profile
Dovitinib is a potent inhibitor of class III, IV, and V RTKs.[3] Its primary targets are FGFR1, 2, and 3, VEGFR1, 2, and 3, and PDGFRα and β.[5][6] Additionally, it exhibits inhibitory activity against other RTKs such as FMS-like tyrosine kinase 3 (FLT3), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R).[5][6] The binding of Dovitinib to the ATP-binding pocket of these kinases prevents their phosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation.[7][8]
The simultaneous inhibition of both pro-angiogenic (VEGFR, PDGFR) and tumor cell-specific (FGFR, c-Kit) pathways underscores the dual mechanism of Dovitinib, targeting both the tumor vasculature and the cancer cells directly.[3]
Signaling Pathway Targeted by Dovitinib
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Portico [access.portico.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dovitinib Lactate: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2] As a lactate salt, Dovitinib exhibits improved bioavailability.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Dovitinib lactate. Detailed experimental protocols for in vitro and in vivo evaluation are also presented to support further research and development.
Chemical Properties
This compound is the lactate salt of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one.[3] The free base has a molecular weight of 392.43 g/mol and the lactate salt has a molecular weight of 482.51 g/mol .[4][5] Key chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of Dovitinib and this compound
| Property | Dovitinib (Free Base) | This compound | Reference(s) |
| IUPAC Name | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | [3] |
| Synonyms | CHIR-258, TKI258 | CHIR-258 lactate, TKI-258 lactate | [4][5] |
| CAS Number | 405169-16-6 | 692737-80-7 | [4][5] |
| Molecular Formula | C₂₁H₂₁FN₆O | C₂₄H₂₇FN₆O₄ | [4][5] |
| Molecular Weight | 392.43 g/mol | 482.51 g/mol | [4][5] |
| Appearance | - | Light Green Yellow Solid | - |
| Melting Point | - | >190°C (decomposes) | - |
| Solubility | Soluble in DMSO (up to 30 mg/ml) | DMSO (Slightly), Methanol (Slightly) | [6] |
Synthesis of this compound
Dovitinib is a complex heterocyclic molecule featuring a benzimidazole-quinolinone core. While specific, detailed synthesis protocols for Dovitinib and its subsequent conversion to the lactate salt are proprietary and not extensively published in peer-reviewed literature, the general structure suggests a multi-step synthetic route.
The synthesis would likely involve the construction of the substituted quinolinone and benzimidazole ring systems, followed by their coupling. The final step would involve the formation of the lactate salt by reacting the Dovitinib free base with lactic acid.
Mechanism of Action and Signaling Pathways
Dovitinib is a potent inhibitor of multiple RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3] It also shows inhibitory activity against c-Kit and FMS-like tyrosine kinase 3 (FLT3).[2] By blocking the phosphorylation of these receptors, Dovitinib disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[1][2]
The primary signaling pathways inhibited by Dovitinib include the RAS-MAPK-ERK and PI3K-AKT pathways.[6] Inhibition of these pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[7]
Caption: Signaling pathways inhibited by Dovitinib.
Table 2: Inhibitory Activity of Dovitinib Against Various Kinases
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| FLT3 | 1 | [7] |
| c-Kit | 2 | [7] |
| FGFR1 | 8 | [7] |
| FGFR3 | 9 | [7] |
| VEGFR1 | 10 | [7] |
| VEGFR2 | 13 | [7] |
| VEGFR3 | 8 | [7] |
| PDGFRα | 27 | [7] |
| PDGFRβ | 210 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic and cytostatic effects of Dovitinib on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Dovitinib in complete culture medium. Add the desired volume of compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to determine the effect of Dovitinib on the phosphorylation of FGFR and its downstream effectors.
Caption: Experimental workflow for Western Blotting.
Materials:
-
Target cell line expressing FGFR
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-p-FGFR, anti-p-FRS2, anti-p-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Dovitinib or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an ECL substrate and an appropriate imaging system.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with significant anti-tumor and anti-angiogenic properties. Its ability to inhibit key signaling pathways involved in cancer progression makes it a valuable tool for oncology research and a potential therapeutic agent. The information and protocols provided in this guide serve as a resource for scientists and researchers working on the development and evaluation of Dovitinib and other novel cancer therapies.
References
- 1. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-amino-5-fluoro-3-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one bis(2-hydroxypropanoate); CAS No.: 852433-84-2; Synonyms: Dovitinib (TKI-258) dilactic acid [chemshuttle.com]
- 6. Cas 405169-16-6,4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one | lookchem [lookchem.com]
- 7. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
The Discovery and Development of Dovitinib (TKI-258): A Multi-Targeted Tyrosine Kinase Inhibitor
Abstract
Dovitinib (TKI-258), also known as CHIR-258, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has been the subject of extensive preclinical and clinical investigation for the treatment of various solid tumors. This technical guide details the discovery, mechanism of action, and the developmental trajectory of Dovitinib, from initial preclinical studies to late-stage clinical trials. A key focus is placed on its inhibitory profile against fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), the signaling pathways involved, and the quantitative outcomes of pivotal experiments.
Discovery and Chemical Structure
Dovitinib is a synthetic, small-molecule compound belonging to the benzimidazole-quinolinone class. It was first designed and synthesized as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2] Its development was driven by the therapeutic strategy of simultaneously targeting multiple oncogenic pathways to overcome resistance mechanisms and improve antitumor efficacy. The drug was initially developed by Chiron and later acquired by Novartis for further clinical investigation.[3] Allarity Therapeutics has since taken over its development, submitting a New Drug Application (NDA) to the FDA for its use in renal cell carcinoma (RCC).[4][5][6]
Mechanism of Action
Dovitinib functions as an ATP-competitive inhibitor, targeting the kinase domains of several Class III, IV, and V RTKs.[1][7] Its primary targets are central to pathways driving tumor angiogenesis and cell proliferation:
-
Fibroblast Growth Factor Receptors (FGFR1, 2, 3): Inhibition of FGFRs is a distinguishing feature of Dovitinib compared to other TKIs like sorafenib and sunitinib.[8] This is particularly relevant in tumors with FGFR amplifications or mutations, which are associated with poor prognosis and resistance to other therapies.[9][10]
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, 3): By blocking VEGFRs, Dovitinib inhibits angiogenesis, a critical process for tumor growth and metastasis.[2][11]
-
Platelet-Derived Growth Factor Receptor (PDGFRβ): Inhibition of PDGFRβ further contributes to the anti-angiogenic effect and can directly impact tumor cell growth.[2][12]
Beyond these primary targets, Dovitinib also shows potent activity against other RTKs, including FMS-like tyrosine kinase 3 (FLT3), c-KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][12][13] This broad-spectrum activity allows it to disrupt multiple signaling cascades simultaneously.
Kinase Inhibitory Profile
The potency of Dovitinib against its various targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Target Kinase | IC50 (nM) |
| FLT3 | 1[12][13] |
| c-KIT | 2[12][13] |
| FGFR1 | 8[13][14] |
| FGFR3 | 9[13] |
| VEGFR1 | 10[12][13] |
| VEGFR2 | 13[13][14] |
| VEGFR3 | 8[13] |
| PDGFRα | 27[13] |
| PDGFRβ | 8[12], 210[13] |
| CSF-1R | 36[12][13] |
Table 1: In Vitro Kinase Inhibition Profile of Dovitinib (IC50 values).
Signaling Pathway Inhibition
Dovitinib's inhibition of FGFR, VEGFR, and PDGFR blocks downstream signaling through two major pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11][15] These pathways are crucial for regulating cell proliferation, survival, and angiogenesis.
Preclinical Development
Dovitinib's antitumor potential was first demonstrated in a series of preclinical models, including various cancer cell lines and animal xenografts.
In Vitro Studies
Dovitinib has shown potent anti-proliferative effects in multiple cancer cell lines, particularly those with FGFR pathway amplifications. For instance, in breast cancer cell lines, Dovitinib inhibited proliferation in FGFR1- and FGFR2-amplified cells but not in FGFR-normal cells.[16] Similarly, in colorectal cancer cell lines, it demonstrated efficacy regardless of KRAS or BRAF mutation status, with KRAS mutant cells showing higher sensitivity.[11]
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) for Proliferation |
| LoVo | Colorectal Cancer | KRAS mutant | 130[11] |
| HT-29 | Colorectal Cancer | BRAF mutant | 2,530[11] |
| B9 (WT) | Myeloma | FGFR3-expressing | 25[12] |
| KMS11 | Myeloma | FGFR3-Y373C | 90[17] |
| OPM2 | Myeloma | FGFR3-K650E | 90[17] |
Table 2: In Vitro Anti-proliferative Activity of Dovitinib in Various Cancer Cell Lines.
In Vivo Xenograft Studies
The antitumor activity of Dovitinib was confirmed in vivo using mouse xenograft models. In breast cancer models, Dovitinib prevented tumor growth and induced regression in FGFR1- and FGFR2-amplified xenografts.[9] In gastric cancer models, while Dovitinib monotherapy showed minimal survival benefit, its combination with nab-paclitaxel significantly extended lifespan.[15]
| Xenograft Model | Cancer Type | Dose and Schedule | Outcome |
| HBCx-2 | Breast Cancer | 30 mg/kg & 50 mg/kg, daily | Prevented tumor growth (30 mg/kg) and caused tumor regression (50 mg/kg)[9] |
| HBCx-3 | Breast Cancer | 40 mg/kg, daily | Caused tumor regression; mean tumor volume was 23.4% of vehicle control on day 28[9] |
| LoVo | Colorectal Cancer | 70 mg/kg, daily | Delayed tumor growth, reduced Ki-67 and CD31 staining[11] |
| HT-29 | Colorectal Cancer | 70 mg/kg, daily | Delayed tumor growth, reduced Ki-67 and CD31 staining[11] |
| MKN-45 | Gastric Cancer | N/A (with nab-paclitaxel) | Combination extended median survival to 66 days vs. 23 days for control and 42 days for nab-paclitaxel alone[15] |
| KMS11 | Myeloma | 10, 30, 60 mg/kg, p.o. | Dose-dependent tumor growth inhibition of 48%, 78.5%, and 94% respectively[17] |
Table 3: In Vivo Antitumor Efficacy of Dovitinib in Xenograft Models.
Key Experimental Protocols
-
Cell Seeding: Breast cancer cell lines (e.g., MDA-MB-134, SUM52) were seeded in 96-well plates.[9]
-
Drug Exposure: Cells were exposed to varying concentrations of Dovitinib for 72 hours.[9]
-
Staining: Cells were fixed and stained with methylene blue.
-
Quantification: The dye was eluted, and absorbance was measured using a microplate reader to determine cell viability relative to untreated controls. IC50 values were calculated from dose-response curves.
-
Cell Treatment: Cancer cells (e.g., MDA-MB-124, SUM52) were treated with Dovitinib at specified concentrations for a set time.[9]
-
Lysate Preparation: Cells were lysed to extract total protein. Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., pFRS2, pERK, total ERK, β-tubulin).[9]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Implantation: Athymic nude mice were subcutaneously implanted with tumor cells or patient-derived tumor fragments (e.g., HBCx-2, LoVo).[9][11]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 200-300 mm³).[11]
-
Randomization & Treatment: Mice were randomized into control (vehicle) and treatment groups. Dovitinib was administered orally at specified doses and schedules.[11]
-
Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., every other day).[11]
-
Endpoint Analysis: At the end of the study, tumors were excised for pharmacodynamic analyses (e.g., Western blot, immunohistochemistry for p-FGFR1, Ki-67, CD31).[11]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) and pharmacodynamic (PD) studies were essential in determining the optimal dosing regimen for clinical trials.
Pharmacokinetics
Dovitinib is administered orally.[2] Studies in patients with advanced solid tumors characterized its PK profile. A population PK/PD model analysis revealed that clearance increased from Day 1 to steady state (SS), suggesting auto-induction of metabolism.[18]
| Parameter | Value (Median, 10th-90th percentile) | Notes |
| Clearance (Day 1) | 30 (17 – 80) L/h | [18] |
| Clearance (Steady State) | 96 (51 – 185) L/h | [18] |
| Half-life (Time-dependent) | 18 hours | For auto-induction and accumulation process[18] |
Table 4: Key Pharmacokinetic Parameters of Dovitinib in Cancer Patients.
Pharmacodynamics
The biological activity of Dovitinib in patients was monitored using several biomarkers. Increases in plasma Fibroblast Growth Factor 23 (FGF23) were identified as a surrogate marker for FGFR1 inhibition.[9] In clinical trials, 50% to 100% increases in FGF23 from baseline were observed, correlating with target engagement.[9] Other PD markers evaluated in tumor biopsies and xenograft models included the phosphorylation levels of FGFR substrate 2 (pFRS2) and ERK (pERK), which were shown to decrease upon Dovitinib treatment.[9][15]
Clinical Development
Dovitinib has been evaluated in numerous Phase I, II, and III clinical trials across a wide range of malignancies. The recommended dose was established as 500 mg once daily on a 5-days-on/2-days-off schedule.[19][20]
Renal Cell Carcinoma (RCC)
Dovitinib showed early promise in heavily pretreated RCC patients. In a Phase I study, 2 out of 20 patients achieved a partial response (PR), and 12 had stable disease (SD).[20] However, a pivotal Phase III trial (GOLD) comparing Dovitinib to sorafenib in patients who had progressed on prior VEGF- and mTOR-targeted therapies failed to show superiority.[6][19] The median progression-free survival (PFS) was 3.7 months for Dovitinib versus 3.6 months for sorafenib.[6] Despite this, Allarity Therapeutics submitted an NDA to the FDA for third-line treatment of RCC, coupled with a companion diagnostic (Dovitinib-DRP) to select patients most likely to respond.[5][6][21]
Breast Cancer
In a Phase II trial for HER2-negative metastatic breast cancer, Dovitinib showed activity in patients with FGFR pathway amplification.[16] For patients with FGFR1-amplified, hormone receptor-positive (HR+) disease, 5 out of 20 (25%) had an unconfirmed response or stable disease for over 6 months.[9][16] When the definition was broadened to include amplifications in FGFR1, FGFR2, or FGF3, this patient group showed a mean reduction in target lesions of 21.1%, compared to a 12.0% increase in non-amplified tumors.[9][16]
Urothelial Carcinoma (UC)
A Phase II study evaluated Dovitinib in patients with advanced UC, stratified by FGFR3 mutation status. The trial was terminated early due to limited single-agent activity.[22] The overall response rate (ORR) was 0% in the FGFR3-mutated group and 3.2% in the wild-type group, failing to meet the criteria for continuation.[22]
Other Malignancies
Dovitinib has been investigated in numerous other cancers, including gastrointestinal stromal tumors (GIST), melanoma, glioblastoma, and castration-resistant prostate cancer (CRPC), generally showing modest to limited activity as a single agent.[3][23][24]
| Trial Phase | Cancer Type | Key Findings |
| Phase III | Renal Cell Carcinoma | Failed to show superiority over sorafenib (PFS 3.7 vs 3.6 months)[6] |
| Phase II | Breast Cancer | Showed activity in patients with FGF pathway amplification (21.1% mean reduction in target lesions)[9][16] |
| Phase II | Urothelial Carcinoma | Limited activity regardless of FGFR3 mutation status; trial terminated early (ORR 0% in mutant group)[22] |
| Phase II | Prostate Cancer (CRPC) | Modest antitumor activity with manageable toxicities[23] |
| Phase I | Renal Cell Carcinoma | MTD established at 500 mg (5-on/2-off); showed antitumor activity (2 PR, 12 SD in 20 patients)[20] |
| Phase I | Glioblastoma | Recommended Phase II dose of 300 mg; PFS-6 rate of 16.7%[24] |
Table 5: Summary of Key Clinical Trial Results for Dovitinib.
Conclusion
The development of Dovitinib (TKI-258) represents a comprehensive effort to translate a potent, multi-targeted kinase inhibitor from the laboratory to the clinic. Its unique ability to inhibit FGFRs in addition to VEGFRs and other RTKs provided a strong preclinical rationale for its use in various cancers, particularly those driven by FGF pathway aberrations. While preclinical studies demonstrated significant antitumor and anti-angiogenic activity, clinical trial results have been mixed. Dovitinib has shown modest efficacy as a single agent in several tumor types, highlighting the challenges of toxicity and the complexity of the signaling networks it targets. The future of Dovitinib in oncology may rely on its use in combination with other agents or in precisely selected patient populations identified by companion diagnostics, as exemplified by the recent NDA submission for renal cell carcinoma. The journey of Dovitinib underscores the critical importance of biomarker-driven patient selection to fully exploit the potential of targeted therapies.
References
- 1. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dovitinib (TKI258) | GIST Support International [gistsupport.org]
- 4. drugs.com [drugs.com]
- 5. onclive.com [onclive.com]
- 6. urologytimes.com [urologytimes.com]
- 7. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I trial of dovitinib (TKI258) in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dovitinib Lactate: A Comprehensive Technical Review of its Impact on the FGFR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dovitinib lactate (also known as TKI258 or CHIR-258) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant activity against fibroblast growth factor receptors (FGFRs).[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including breast, bladder, and hepatocellular carcinomas.[3][4] This technical guide provides an in-depth analysis of Dovitinib's mechanism of action on the FGFR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Mechanism of Action: Inhibition of the FGFR Signaling Cascade
Dovitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain.[5] This inhibition prevents the autophosphorylation of the receptor upon ligand binding (Fibroblast Growth Factors - FGFs), thereby blocking the initiation of downstream intracellular signaling cascades. The primary pathways affected are the Ras-MAPK (mitogen-activated protein kinase) and PI3K-Akt (phosphatidylinositol 3-kinase-protein kinase B) pathways, which are crucial for cell proliferation, survival, differentiation, and migration.[3][6]
By blocking FGFR phosphorylation, Dovitinib effectively downregulates the phosphorylation of key downstream effector proteins such as FRS2 (FGFR substrate 2) and ERK1/2 (extracellular signal-regulated kinases 1/2).[7][8] This disruption of the signaling cascade ultimately leads to cell cycle arrest, predominantly at the G2/M phase, and induction of apoptosis in cancer cells that are dependent on the FGFR pathway for their growth and survival.[8][9]
Visualizing the Mechanism of Action
The following diagram illustrates the FGFR signaling pathway and the inhibitory action of Dovitinib.
Caption: Dovitinib inhibits FGFR autophosphorylation, blocking downstream signaling.
Quantitative Efficacy of Dovitinib
The potency of Dovitinib has been quantified across various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
Table 1: In Vitro Kinase Inhibition Profile of Dovitinib
| Target Kinase | IC50 (nM) |
| FGFR1 | 8[1][8] |
| FGFR2 | 20-40[10] |
| FGFR3 | 9[1][8] |
| VEGFR1 | 10[1][2] |
| VEGFR2 | 13[1][2] |
| VEGFR3 | 8[1][2] |
| PDGFRα | 27[1][2] |
| PDGFRβ | 210[1][2] |
| c-Kit | 2[1][8] |
| FLT3 | 1[1][8] |
Table 2: Cellular Proliferation Inhibition by Dovitinib in FGFR-Driven Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| MDA-MB-134 | Breast Cancer | FGFR1 Amplified | 190[7] |
| SUM52 | Breast Cancer | FGFR2 Amplified | 180[7] |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90[1][8] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90[1][8] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550[1] |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the effect of Dovitinib on the FGFR signaling pathway.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of Dovitinib on the enzymatic activity of FGFR.
-
Objective: To calculate the IC50 value of Dovitinib against purified FGFR kinase domains.
-
Materials: Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and Dovitinib dilution or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Plot the percentage of kinase inhibition against the logarithm of Dovitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Phosphorylated Proteins
This technique is used to assess the phosphorylation status of FGFR and its downstream targets in whole-cell lysates.
-
Objective: To determine the effect of Dovitinib on the phosphorylation of FGFR, FRS2, and ERK1/2.
-
Materials: FGFR-amplified or -mutated cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with varying concentrations of Dovitinib or vehicle for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with FGF ligand (e.g., bFGF) for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.
-
Visualizing the Western Blot Workflow
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the IC50 of Dovitinib for inhibiting the proliferation of cancer cell lines.
-
Materials: Cancer cell lines, 96-well plates, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Dovitinib or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Mechanisms of Resistance
Acquired resistance to Dovitinib can emerge, limiting its long-term efficacy. The primary mechanism of resistance is the development of secondary mutations in the FGFR kinase domain.
-
Gatekeeper Mutations: A notable example is the V565I mutation in FGFR2.[6] This mutation is located in the "gatekeeper" residue of the ATP-binding pocket. The substitution of the smaller valine with the bulkier isoleucine sterically hinders the binding of Dovitinib to the kinase, thereby rendering the drug ineffective.[5]
Conclusion
This compound is a potent inhibitor of the FGFR signaling pathway with demonstrated preclinical activity in various cancer models harboring FGFR alterations. Its mechanism of action is well-characterized, involving the direct inhibition of FGFR kinase activity and the subsequent blockade of downstream pro-survival and proliferative signaling. While resistance can develop through secondary kinase domain mutations, Dovitinib remains an important pharmacological tool for studying FGFR signaling and a potential therapeutic agent for FGFR-driven malignancies. Further research and clinical trials are ongoing to optimize its use, potentially in combination with other targeted therapies to overcome resistance.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | c-Kit | FGFR | VEGFR | PDGFR | FLT | TargetMol [targetmol.com]
- 10. Portico [access.portico.org]
- 11. Facebook [cancer.gov]
- 12. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Inhibitory Activity of Dovitinib Lactate Against Various Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI-258), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has garnered significant interest in oncological research due to its potent inhibitory activity against a range of kinases implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the in vitro half-maximal inhibitory concentration (IC50) values of Dovitinib lactate against various kinases. It details the experimental methodologies for determining these values and illustrates the key signaling pathways affected by this inhibitor.
Data Presentation: In Vitro IC50 Values of Dovitinib
The following table summarizes the reported in vitro IC50 values of this compound against a panel of kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% under the specified experimental conditions.
| Kinase Target Family | Kinase | IC50 (nM) |
| Class III RTKs | FLT3 | 1[1][2][3] |
| c-Kit | 2[1][2][3] | |
| Class IV RTKs | FGFR1 | 8[1][2] |
| FGFR3 | 9[1][2] | |
| Class V RTKs | VEGFR1 | 10[1][2] |
| VEGFR2 | 13[1][2] | |
| VEGFR3 | 8[1][2] | |
| PDGFRα | 27[1][2] | |
| PDGFRβ | 210[1][2] | |
| Other Kinases | CSF-1R | 36[1][3] |
Experimental Protocols
The determination of IC50 values for kinase inhibitors is crucial for their characterization. The most common in vitro methods employed are radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These methods typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.
General Experimental Workflow
The following diagram illustrates a generalized workflow for determining the IC50 value of a kinase inhibitor.
General workflow for in vitro kinase IC50 determination.
Radiometric Kinase Assay (Phosphate Transfer)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a protein or peptide substrate.
Materials:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA.
-
[γ-³²P]ATP: Stock solution with a known specific activity.
-
Cold ATP: Non-radiolabeled ATP stock solution.
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
This compound: Serial dilutions in an appropriate solvent (e.g., DMSO).
-
Phosphocellulose Paper (e.g., P81): For capturing the phosphorylated substrate.
-
Wash Buffer: 0.75% Phosphoric acid.
-
Scintillation Counter: For quantifying radioactivity.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA). Spot an aliquot of each reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular non-radioactive alternative that offers high-throughput capabilities. This method relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., Alexa Fluor 647) when they are in close proximity.
Materials:
-
Kinase Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase: Purified recombinant kinase, often with a tag (e.g., GST or His).
-
Substrate: A specific peptide substrate labeled with a fluorophore (e.g., biotinylated substrate for use with a streptavidin-acceptor).
-
ATP: Non-radiolabeled ATP.
-
This compound: Serial dilutions in DMSO.
-
TR-FRET Reagents:
-
Donor: Europium-labeled antibody that specifically recognizes a tag on the kinase or a phosphorylated residue on the substrate.
-
Acceptor: Streptavidin-labeled acceptor fluorophore (if using a biotinylated substrate).
-
-
Stop/Detection Buffer: Contains EDTA to stop the kinase reaction and the TR-FRET detection reagents.
-
Microplate Reader: Capable of TR-FRET measurements.
Protocol:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase buffer.
-
Inhibitor Dispensing: In a multi-well microplate, dispense the serial dilutions of this compound.
-
Kinase and Substrate Addition: Add the kinase and substrate mixture to the wells containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection Buffer containing EDTA and the TR-FRET donor and acceptor reagents.
-
Incubation for Detection: Incubate the plate for a further period (e.g., 30-60 minutes) to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition based on the ratio in the presence of this compound compared to the control. Plot the data and calculate the IC50 value as described for the radiometric assay.
Signaling Pathways Inhibited by Dovitinib
Dovitinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell growth, survival, and angiogenesis. The primary targets are the Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.
FGFR Signaling Pathway
The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. Dovitinib's inhibition of FGFR blocks these downstream effects.
References
Dovitinib Lactate: A Multi-Targeted Approach to Inhibit Tumor Growth
An In-depth Technical Guide on the Impact of Dovitinib Lactate on Tumor Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TKI258 lactate) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It represents a significant therapeutic strategy by targeting several key signaling pathways implicated in tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its anti-tumor effects, with a specific focus on its impact on tumor cell proliferation and the induction of apoptosis. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its preclinical activity.
Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
This compound functions as a multi-targeted tyrosine kinase inhibitor, effectively blocking the activity of several classes of RTKs that are often dysregulated in cancer.[3][4] Its primary targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Dovitinib potently inhibits FGFR1, 2, and 3, which are crucial mediators of cell proliferation, differentiation, and migration.[1][5] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies.[6]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR1, 2, and 3, Dovitinib disrupts angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRα and PDGFRβ interferes with pathways that control cell growth, proliferation, and survival.[4][8]
-
Other Key Kinases: Dovitinib also shows potent inhibitory activity against other RTKs such as FMS-like tyrosine kinase 3 (FLT3) and c-Kit, which are implicated in hematological malignancies.[3][4]
The binding of Dovitinib to these RTKs prevents their phosphorylation and subsequent activation of downstream signaling cascades.[1][2] This blockade ultimately leads to a reduction in cell proliferation and the induction of programmed cell death (apoptosis).[1][2]
Dovitinib's multi-targeted inhibition of key RTKs.
Impact on Tumor Cell Proliferation
This compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines.[3][9] This effect is primarily achieved through the inhibition of key signaling pathways that drive cell cycle progression, such as the RAS/MEK/ERK pathway.[3] Treatment with Dovitinib leads to cell cycle arrest, typically at the G2/M phase, and a subsequent reduction in cell number.[3][4]
Quantitative Data: Inhibitory Concentration (IC50) Values
The potency of Dovitinib's anti-proliferative effects is quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| B9 (FGF-stimulated) | Multiple Myeloma | 25 | [3] |
| KMS11 (FGFR3-Y373C) | Multiple Myeloma | 90 | [3] |
| OPM2 (FGFR3-K650E) | Multiple Myeloma | 90 | [3] |
| KMS18 (FGFR3-G384D) | Multiple Myeloma | 550 | [3] |
| M-NFS-60 | Myeloblastic Leukemia | 220 (EC50) | [3] |
| SK-HEP1 | Hepatocellular Carcinoma | 1700 | [3] |
| MDA-MB-134 (FGFR1 amp) | Breast Cancer | 190 | [8] |
| SUM52 (FGFR2 amp) | Breast Cancer | 180 | [8] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Workflow for MTT Cell Proliferation Assay.
Impact on Tumor Cell Apoptosis
In addition to inhibiting proliferation, this compound actively induces apoptosis in cancer cells.[10] This programmed cell death is a critical mechanism for eliminating malignant cells. Dovitinib triggers apoptosis through multiple mechanisms, including the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of the caspase cascade.[10][11]
Quantitative Data: Induction of Apoptosis
The pro-apoptotic effects of Dovitinib have been demonstrated in various cancer cell lines. The table below presents data on the percentage of apoptotic cells following treatment with Dovitinib.
| Cell Line | Cancer Type | Dovitinib Conc. (µM) | Treatment Duration | % Apoptotic Cells | Reference |
| MCF-7 | Breast Cancer | 15 | 24 hours | ~15% | [11] |
| MDA-MB-231 | Breast Cancer | 15 | 24 hours | ~40% | [11] |
| MDA-MB-468 | Breast Cancer | 15 | 24 hours | ~25% | [11] |
| SK-BR-3 | Breast Cancer | 15 | 24 hours | ~17% | [11] |
Experimental Protocols for Apoptosis Detection
Several methods can be employed to detect and quantify Dovitinib-induced apoptosis.
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
2. Western Blot for PARP Cleavage:
Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse Dovitinib-treated and control cells and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.
Workflow for Annexin V/PI Apoptosis Assay.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with significant anti-tumor activity. Its ability to simultaneously block multiple critical signaling pathways, including those driven by FGFR, VEGFR, and PDGFR, results in a potent inhibition of tumor cell proliferation and a robust induction of apoptosis. The preclinical data strongly support its continued investigation and development as a therapeutic agent for a variety of solid and hematological malignancies. This technical guide provides a foundational understanding of its mechanism of action and the experimental methodologies used to evaluate its efficacy.
References
- 1. Cell Proliferation Assays using Time-lapse Microscopy [phasefocus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. protocols.io [protocols.io]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 11. chondrex.com [chondrex.com]
Methodological & Application
Dovitinib Lactate: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI-258, CHIR-258) is a potent, orally active, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets class III, IV, and V receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFR1/3), vascular endothelial growth factor receptors (VEGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β).[1][2] Additionally, it shows inhibitory activity against other RTKs such as FLT3 and c-Kit.[1][2] Dovitinib's mechanism of action involves binding to and inhibiting the phosphorylation of these RTKs, which can lead to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells where these pathways are dysregulated.[3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Dovitinib lactate.
Mechanism of Action
Dovitinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell growth, survival, and angiogenesis. The primary targets are FGFR, VEGFR, and PDGFR. Inhibition of these receptors leads to the downregulation of downstream signaling cascades, most notably the PI3K/AKT and RAS/RAF/MAPK pathways.[4][5][6] This disruption of signaling can result in cell cycle arrest and the induction of apoptosis.
Data Presentation: In Vitro Efficacy of Dovitinib
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of Dovitinib in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KMS11 | Multiple Myeloma | 90 | [2] |
| OPM2 | Multiple Myeloma | 90 | [2] |
| KMS18 | Multiple Myeloma | 550 | [2] |
| SK-HEP1 | Hepatocellular Carcinoma | 1700 | [2] |
| LoVo | Colorectal Cancer | 130 | [5] |
| HT-29 | Colorectal Cancer | 2530 | [5] |
| SupB15 | Leukemia | 449 | [2] |
| SupB15-R | Leukemia | 558 | [2] |
| BaF3-pSRα | Leukemia | 668 | [2] |
| KCL-22 | Leukemia | 2552 | [1] |
| Cell Line | Growth Factor | EC50 (nM) | Reference |
| M-NFS-60 | M-CSF | 220 | [2] |
| B9 (WT-FGFR3) | FGF | 25 | [2] |
| B9 (F384L-FGFR3) | FGF | 25 | [2] |
Experimental Protocols
Compound Preparation and Handling
Solubility and Storage: this compound is soluble in DMSO at concentrations of 30 mg/mL (76.44 mM) or higher.[2] For cell-based assays, prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.[7] The working concentrations for in vitro studies typically range from 10 nM to 2 µM.[7]
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Dovitinib on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.[2][8] The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of Dovitinib in complete culture medium from the stock solution. Carefully remove the medium from the wells and add 100 µL of the compound dilutions.[8] Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 to 96 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by Dovitinib using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.[9]
-
Compound Treatment: Treat cells with varying concentrations of Dovitinib and a vehicle control for the desired time period (e.g., 24-48 hours).[9]
-
Cell Harvesting: Collect both floating and adherent cells.[9] Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[9][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][11]
-
Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.[9][11] Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Western Blotting
This protocol is used to analyze the effect of Dovitinib on the phosphorylation status and expression levels of target proteins and downstream signaling molecules.
Materials:
-
Target cancer cell line
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[12]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-AKT, anti-p-ERK, etc.)
-
HRP-conjugated secondary antibodies[13]
-
TBST (Tris-Buffered Saline with Tween 20)
-
ECL detection reagent[13]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Dovitinib for the desired time. Lyse the cells in lysis buffer and determine the protein concentration.[14]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[13][14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.[13] To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like actin or GAPDH.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tki-258.com [tki-258.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. peakproteins.com [peakproteins.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Preparation of Dovitinib Lactate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib lactate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] Its efficacy in preclinical cancer models has demonstrated significant anti-tumor and anti-angiogenic activity.[3][4] Proper preparation of this compound for in vivo animal studies is critical for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the formulation, administration, and handling of this compound for use in rodent models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for appropriate handling and formulation.
| Property | Value | Reference |
| Molecular Formula | C24H29FN6O5 | [5][6] |
| Molecular Weight | 500.52 g/mol | [5][6] |
| Appearance | Light yellow to yellow solid | [7] |
| Solubility (Water) | ≥168.2 mg/mL | [5][6] |
| Solubility (DMSO) | ≥10.62 mg/mL | [8] |
| Storage (Powder) | -20°C for up to 3 years | [9][10] |
| Storage (In Solvent) | -80°C for up to 1 year | [9][10] |
In Vivo Formulation Protocols
The choice of vehicle for in vivo administration is critical and can impact the bioavailability and tolerability of the compound. Several formulations have been successfully used in preclinical studies. It is recommended to prepare formulations fresh daily. If precipitation occurs, warming and/or sonication can aid dissolution.
Protocol 2.1: Aqueous Formulation (Sterile Water)
This is a straightforward formulation suitable for oral administration, given the high water solubility of this compound.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If needed, use a sonicator to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store at 4°C for short-term use (prepare fresh daily).
Protocol 2.2: Lactic Acid in D5W Formulation
This formulation has been used in renal cell carcinoma xenograft models.
Materials:
-
This compound powder
-
20 mM Lactic acid in 5% Dextrose in Water (D5W)
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a sterile solution of 20 mM lactic acid in D5W.
-
Calculate and weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the appropriate volume of the 20 mM lactic acid in D5W solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter.
-
Prepare fresh for each day of dosing.
Protocol 2.3: Co-Solvent Formulation for Higher Concentrations
For studies requiring higher concentrations or alternative administration routes, a co-solvent system can be employed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound.
-
First, dissolve the this compound powder in DMSO. For a final formulation of 5% DMSO, this would be the initial step.
-
Add PEG300 to the solution and mix thoroughly. For a final formulation of 30% PEG300, this would be the second step.
-
Add Tween 80 and mix until the solution is clear. For a final formulation of 5% Tween 80, this would be the third step.
-
Finally, add sterile saline or PBS to reach the final desired volume and concentration. For a final formulation with 60% saline/PBS, this would be the last step.
-
Vortex the final solution to ensure homogeneity.
-
This formulation should be prepared fresh before each administration.
Administration in Animal Models
Oral gavage is the most common route of administration for this compound in preclinical studies, reflecting its intended clinical use.
| Parameter | Description | Reference |
| Animal Model | Mice (e.g., BNX, nude) | [3][11] |
| Route of Administration | Oral (p.o.), typically by gavage | [3][4][11] |
| Dosage Range | 10 - 60 mg/kg, administered daily | [2][3][4][11] |
| Dosing Volume | Typically 100 µL for mice | [11] |
Experimental Workflow for In Vivo Efficacy Study
Figure 1: Experimental workflow for an in vivo efficacy study.
Signaling Pathways Inhibited by Dovitinib
Dovitinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
References
- 1. sinobiological.com [sinobiological.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dovitinib Lactate Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Dovitinib lactate is a multi-targeted tyrosine kinase inhibitor that has shown significant anti-tumor activity in various cancer models. It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3][4] This document provides detailed application notes on cell lines sensitive to this compound and comprehensive protocols for key experimental assays.
Dovitinib-Sensitive Cell Lines
Dovitinib has demonstrated potent inhibitory effects across a range of cancer cell lines, particularly those with genetic alterations in FGFRs. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of its efficacy.
| Cell Line | Cancer Type | Key Genetic Features | IC50 (nM) |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90[1] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90[1] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550[1] |
| MDA-MB-134 | Breast Cancer | FGFR1 amplified | 190[4][5] |
| SUM52 | Breast Cancer | FGFR2 amplified | 180[4][5] |
| LoVo | Colorectal Cancer | KRASG13D | 130[6] |
| HT-29 | Colorectal Cancer | BRAFV600E | 2,530[6] |
| SK-HEP1 | Hepatocellular Carcinoma | - | ~1,700[1] |
| M-NFS-60 | Myeloblastic Leukemia | M-CSF dependent | 220 (EC50)[1] |
| B9 (WT-FGFR3) | - | FGF-stimulated | 25[1][2] |
| B9 (F384L-FGFR3) | - | FGF-stimulated | 25[1][2] |
| HCC1937 | Breast Cancer | - | 13,800[7] |
| MCF-7 | Breast Cancer | - | 12,700[7] |
| MDA-MB-231 | Breast Cancer | - | 11,900[7] |
| MDA-MB-453 | Breast Cancer | - | 9,700[7] |
| MDA-MB-468 | Breast Cancer | - | 10,100[7] |
| SK-BR-3 | Breast Cancer | - | 11,700[7] |
Signaling Pathways Targeted by Dovitinib
Dovitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), primarily FGFR, VEGFR, and PDGFR. This inhibition blocks downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[6][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dovitinib Triggers Apoptosis and Autophagic Cell Death by Targeting SHP-1/p-STAT3 Signaling in Human Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Dovitinib Lactate in Combination Chemotherapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for utilizing Dovitinib lactate in combination with various chemotherapy agents. Detailed protocols for key experimental assays are included to facilitate further research and development in this area.
Introduction
Dovitinib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1] Its mechanism of action involves the inhibition of tumor cell proliferation, survival, and angiogenesis.[2] The rationale for combining Dovitinib with traditional cytotoxic chemotherapy stems from the potential for synergistic or additive effects, overcoming drug resistance, and targeting multiple oncogenic pathways simultaneously. Preclinical and clinical studies have explored the combination of Dovitinib with agents such as paclitaxel, gemcitabine, capecitabine, carboplatin, and fulvestrant across various cancer types.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize key quantitative data from preclinical and clinical studies investigating Dovitinib in combination with other chemotherapy agents.
Table 1: Preclinical Efficacy of Dovitinib in Combination with Nab-Paclitaxel in Gastric Cancer Models [1]
| Treatment Group | Cell Line | In Vitro Metric | Result | In Vivo Model | In Vivo Metric | Result |
| Dovitinib | MKN-45 | Reduction in Cell Viability (1 µM) | 13% | MKN-45 Xenograft | Tumor Growth Inhibition | 76% |
| Nab-Paclitaxel | MKN-45 | Reduction in Cell Viability (1 µM) | 59% | MKN-45 Xenograft | Tumor Growth Inhibition | 75% |
| Dovitinib + Nab-Paclitaxel | MKN-45 | Reduction in Cell Viability (1 µM) | 72% | MKN-45 Xenograft | Tumor Growth Inhibition | 85% (tumor regression) |
| Dovitinib | KATO-III | Reduction in Cell Viability (1 µM) | 75% | - | - | - |
| Nab-Paclitaxel | KATO-III | Reduction in Cell Viability (1 µM) | 65% | - | - | - |
| Dovitinib + Nab-Paclitaxel | KATO-III | Reduction in Cell Viability (1 µM) | 84% | - | - | - |
Table 2: Clinical Efficacy of Dovitinib in Combination with Fulvestrant in HR+/HER2- Breast Cancer [3]
| Treatment Group | Patient Subgroup | Primary Endpoint | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| Dovitinib + Fulvestrant | FGF Pathway-Amplified (n=31) | PFS | 10.9 months | 0.64 |
| Placebo + Fulvestrant | FGF Pathway-Amplified (n=31) | PFS | 5.5 months | - |
| Dovitinib + Fulvestrant | Full Population (n=97) | PFS | 5.5 months | 0.68 |
| Placebo + Fulvestrant | Full Population (n=97) | PFS | 5.5 months | - |
Table 3: Clinical Trials of Dovitinib in Combination with Other Chemotherapies
| Combination Agents | Cancer Type | Phase | Key Findings | Reference |
| Gemcitabine + Capecitabine | Advanced Solid Tumors, Pancreatic Cancer | Ib | The combination was found to have encouraging efficacy signals in advanced pancreatic cancer. The recommended dose of Dovitinib is 300 mg daily with this combination. | [4][5] |
| Gemcitabine + Cisplatin/Carboplatin | Advanced Solid Tumors | Ib | The combination with gemcitabine and cisplatin or carboplatin was poorly tolerated due to myelosuppression. | [6][7] |
| Paclitaxel | Multiple Cancer Types | I | Preclinical data showed synergy, and a Phase I trial was conducted to establish the recommended phase II dose. | [8] |
Note: While synergistic effects have been reported for various Dovitinib combinations in preclinical models, specific Combination Index (CI) values were not consistently available in the reviewed literature.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Dovitinib and Chemotherapy Signaling Pathways.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical Experimental Workflow.
Logical Relationship of Drug Synergy
Caption: Logical Relationship of Drug Synergy.
Experimental Protocols
Cell Viability and Proliferation (MTT) Assay
Objective: To determine the cytotoxic effects of Dovitinib and a selected chemotherapy agent, both individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN-45, KATO-III for gastric cancer; MCF-7, MDA-MB-231 for breast cancer)
-
This compound
-
Chemotherapy agent (e.g., paclitaxel, gemcitabine)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Dovitinib and the chemotherapy agent in complete medium. For combination studies, a fixed-ratio or a checkerboard (matrix) dilution series can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination. For synergy analysis, calculate the Combination Index (CI) using software such as CompuSyn or CalcuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of Dovitinib in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation
-
This compound
-
Chemotherapy agent
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Matrigel (optional, for enhanced tumor take)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Dovitinib alone, Chemotherapy alone, Dovitinib + Chemotherapy).
-
Drug Administration: Administer drugs according to the planned schedule, dosage, and route (e.g., oral gavage for Dovitinib, intraperitoneal injection for paclitaxel). Record the body weight of each mouse at the time of treatment.
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the mice for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if significant toxicity is observed, in accordance with institutional animal care and use guidelines.
-
Tissue Collection and Analysis: At the end of the study, excise the tumors and measure their weight. Tissues can be fixed in formalin for immunohistochemistry or snap-frozen for western blot analysis.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the effects of Dovitinib and chemotherapy combinations on key signaling pathways.
Materials:
-
Protein lysates from treated and untreated cells or tumor tissues
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-p-Akt, anti-cleaved PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tumor tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control such as GAPDH or β-actin.
References
- 1. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase II, randomized, placebo-controlled study of dovitinib in combination with fulvestrant in postmenopausal patients with HR+, HER2- breast cancer that had progressed during or after prior endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A Phase Ib Study of the FGFR/VEGFR Inhibitor Dovitinib With Gemcitabine and Capecitabine in Advanced Solid Tumor and Pancreatic Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase Ib study of dovitinib in combination with gemcitabine plus cisplatin or gemcitabine plus carboplatin in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ib study of dovitinib in combination with gemcitabine plus cisplatin or gemcitabine plus carboplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective activity over a constitutively active RET‐variant of the oral multikinase inhibitor dovitinib: Results of the CNIO‐BR002 phase I‐trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Phosphorylated FGFR Following Dovitinib Lactate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of FGFR signaling is implicated in various cancers. Dovitinib lactate is a multi-targeted tyrosine kinase inhibitor that potently inhibits FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[3][4][5][6][7] This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting FGFR phosphorylation in a cellular context.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR and preventing its autophosphorylation, which is a critical step for its activation.[1] This leads to the suppression of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth and proliferation.[1]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 10, 50, 100, 500 nM).
-
Treatment: Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used. Replace the culture medium with the medium containing this compound or vehicle and incubate for the desired time (e.g., 2, 6, 12, 24 hours).
-
(Optional) Ligand Stimulation: To induce FGFR phosphorylation, cells can be stimulated with an appropriate FGF ligand (e.g., 20-40 ng/mL FGF2) for 15-30 minutes before harvesting.[8]
Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.[9]
-
Wash: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1][8][10][11] A common recipe for a lysis buffer that helps preserve phosphorylation includes 50mM Tris-HCl (pH 7.8), 150mM NaCl, 0.5% Triton-X100 or 0.5% NP40, 100mM NaF, and 100mM beta-GlyceroPO4, with freshly added protease inhibitors.[10]
-
Harvest: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][8]
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration for all samples to ensure equal loading in the subsequent steps.[8]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1][8]
-
Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12] PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[12]
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654) diluted in the blocking buffer.[2][13][14][15][16] The incubation is typically performed overnight at 4°C with gentle agitation.[1][8] A dilution of 1:1000 is a common starting point.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[1][8]
Stripping and Reprobing (Optional)
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total FGFR and a loading control protein (e.g., GAPDH or β-actin).[12][17][18][19]
-
Stripping: Incubate the membrane in a stripping buffer (e.g., containing glycine, SDS, and Tween20 at pH 2.2) to remove the bound antibodies.
-
Washing: Wash the membrane thoroughly with PBS and then TBST.
-
Re-blocking and Re-probing: Repeat the blocking and immunodetection steps with the primary antibodies for total FGFR and the loading control.
Data Presentation
The band intensities from the Western blot can be quantified using densitometry software. The p-FGFR signal should be normalized to the total FGFR signal and/or the loading control signal to account for variations in protein loading.
Table 1: Quantitative Analysis of p-FGFR Inhibition by this compound
| Treatment Group | This compound (nM) | p-FGFR (Normalized Intensity) | Total FGFR (Normalized Intensity) | Loading Control (GAPDH) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| Dovitinib | 10 | 0.65 | 0.98 | 1.02 |
| Dovitinib | 50 | 0.25 | 1.01 | 0.99 |
| Dovitinib | 100 | 0.05 | 0.97 | 1.01 |
| Dovitinib | 500 | 0.01 | 0.99 | 1.00 |
Visualizations
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-FGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Portico [access.portico.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. benchchem.com [benchchem.com]
- 9. Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개 [dawinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. stratech.co.uk [stratech.co.uk]
- 12. bio-rad.com [bio-rad.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-64626) [thermofisher.com]
- 15. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 19. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Evaluating the Anti-Angiogenic Properties of Dovitinib Lactate using Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, progression, and metastasis.[1][2] Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely utilized and well-established in vitro model to assess the pro- or anti-angiogenic effects of novel compounds.[1][2] This document provides detailed application notes and protocols for evaluating the anti-angiogenic potential of Dovitinib lactate, a multi-kinase inhibitor, using HUVEC-based assays.
This compound is a small-molecule inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor cell proliferation.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5] By inhibiting these key signaling pathways, this compound can effectively disrupt the processes of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[6][7]
These protocols are designed to be reproducible and provide a framework for researchers to investigate the anti-angiogenic effects of this compound and other potential inhibitors.
Signaling Pathway of this compound in HUVECs
This compound exerts its anti-angiogenic effects by simultaneously targeting multiple pro-angiogenic signaling pathways. The diagram below illustrates the key receptors inhibited by Dovitinib and their downstream effects on endothelial cells.
Caption: this compound signaling pathway in endothelial cells.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and its effects on HUVEC functions.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
Data sourced from MedChemExpress and Selleck Chemicals.[5][6]
Table 2: Effects of this compound on HUVEC Angiogenic Processes
| Assay | Endpoint | Effective Concentration | Observed Effect |
| Proliferation | Cell Viability | IC50 ~1.7 µM (in SK-HEP1 cells) | Dose-dependent reduction in cell number.[6] |
| Migration | Wound Healing | Not specified | Inhibition of bFGF-induced cell motility.[6] |
| Tube Formation | Capillary-like structures | Not specified | Inhibition of angiogenesis correlated with inactivation of FGFR/PDGFRβ/VEGFR2 signaling.[6][7] |
| Signaling | Protein Phosphorylation | 100 nM | Complete abrogation of VEGF-stimulated ERK phosphorylation.[3] |
Experimental Workflow for Anti-Angiogenesis Assays
The general workflow for conducting in vitro anti-angiogenesis assays using HUVECs and this compound is outlined below.
Caption: General workflow for HUVEC anti-angiogenesis assays.
Detailed Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of EGM-2.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in EGM-2. Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).[8][9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8][10]
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a wound, a key process in angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
DMSO
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow them to a confluent monolayer.[11]
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[11]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh EGM-2 containing different concentrations of this compound or vehicle control to the respective wells.[9]
-
Image Acquisition: Capture images of the wounds at 0 hours and then at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[1][2]
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
DMSO
-
96-well plate
-
Basement membrane extract (e.g., Matrigel®)
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-80 µL per well.[2] Incubate at 37°C for 30-60 minutes to allow for polymerization.[9]
-
Cell Preparation: Trypsinize and resuspend HUVECs in EGM-2 containing the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the HUVEC suspension onto the polymerized matrix at a density of 1 x 10^4 to 1.5 x 10^4 cells per well.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[1]
-
Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.[1]
HUVEC Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis or programmed cell death induced by the test compound.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-angiogenic effects of this compound using HUVEC-based assays. By systematically evaluating its impact on endothelial cell proliferation, migration, tube formation, and survival, a thorough understanding of its mechanism of action can be achieved. The quantitative data and signaling pathway information presented herein serve as a valuable reference for designing and interpreting these experiments. Consistent and reproducible execution of these assays is critical for the preclinical assessment of potential angiogenesis inhibitors in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Portico [access.portico.org]
- 4. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | c-Kit | FGFR | VEGFR | PDGFR | FLT | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2019-1175 [excli.de]
- 12. ejh.it [ejh.it]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Dovitinib Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib lactate (TKI258 lactate) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2][3][4] It primarily inhibits class III (FLT3/c-Kit), class IV (FGFR1/3), and class V (VEGFR1-4) RTKs.[2][5] By blocking the signaling pathways driven by these receptors, Dovitinib can induce cell cycle arrest, inhibit proliferation, and promote apoptosis in various cancer cell lines.[1][3][6] These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways
Dovitinib exerts its anti-cancer effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and survival, such as the RAS/RAF/MAPK and PI3K/AKT pathways.[7] This inhibition leads to the dephosphorylation of the retinoblastoma protein (Rb), upregulation of p27, and downregulation of cyclin-dependent kinase 2 (cdk-2) and cyclin B1.[6] These molecular events ultimately result in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[5][6][8]
Caption: Dovitinib signaling pathway inhibition.
Data Presentation: Inhibitory Concentrations of Dovitinib
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Dovitinib in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.[9]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| FLT3 | - | 1 | [5][6] |
| c-Kit | - | 2 | [5][6] |
| FGFR1 | - | 8 | [5][6] |
| FGFR3 | - | 9 | [5][6] |
| VEGFR1 | - | 10 | [6] |
| VEGFR2 | - | 13 | [6] |
| VEGFR3 | - | 8 | [6] |
| PDGFRα | - | 27 | [6] |
| PDGFRβ | - | 210 | [6] |
| B9 (WT-FGFR3) | - | 25 | [5][6] |
| B9 (F384L-FGFR3) | - | 25 | [5] |
| KMS11 (Y373C) | Multiple Myeloma | 90 | [5][6] |
| OPM2 (K650E) | Multiple Myeloma | 90 | [5][6] |
| KMS18 (G384D) | Multiple Myeloma | 550 | [5][6] |
| M-NFS-60 | Myeloblastic Leukemia | 220 | [5] |
| SK-HEP1 | Hepatocellular Carcinoma | ~1700 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound on cancer cells.
Caption: Experimental workflow for Dovitinib analysis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Dovitinib and to calculate its IC50 value.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the Dovitinib dilutions.[10] Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with Dovitinib for the desired time points. For adherent cells, use trypsinization.
-
Cell Fixation: Wash the harvested cells once with cold PBS.[12] Centrifuge at 300 x g for 5 minutes and discard the supernatant.[12] Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate on ice for at least 30 minutes.[12]
-
Cell Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[12] Wash the cell pellet twice with PBS.[12] Resuspend the pellet in 500 µL of PI staining solution.[12] Incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel and collect data for at least 10,000 events per sample.[12] Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells after Dovitinib treatment.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[13] Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.[13][14] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[15]
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cell lysates from Dovitinib-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Rb, Rb, p27, CDK2, Cyclin B1, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the cell cycle of cancer cells. By employing these methods, researchers can gain valuable insights into the mechanism of action of Dovitinib and its potential as a therapeutic agent. Careful execution of these experiments and thorough data analysis will contribute to a better understanding of how this multi-targeted tyrosine kinase inhibitor impacts cancer cell proliferation and survival.
References
- 1. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Portico [access.portico.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dovitinib induces mitotic defects and activates the G2 DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 17. nacalai.com [nacalai.com]
Establishing Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation of Dovitinib Lactate
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating novel cancer therapeutics.[1][2] Unlike traditional cell line-derived xenograft (CDX) models, PDX models retain the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment.[1][3] This makes them invaluable tools for assessing drug efficacy and identifying biomarkers.[2]
Dovitinib lactate is an orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][5][6] By targeting these key signaling pathways involved in tumor growth, angiogenesis, and cell survival, Dovitinib has shown promise in various preclinical cancer models.[7][8]
These application notes provide a detailed protocol for establishing PDX models and their subsequent use in evaluating the anti-tumor activity of this compound.
Key Principles of PDX Models
PDX models offer a more clinically relevant system for cancer research compared to traditional cell line-derived xenografts (CDX). Here's a comparison:
| Feature | Patient-Derived Xenograft (PDX) | Cell Line-Derived Xenograft (CDX) |
| Source | Direct implantation of patient tumor tissue.[1] | Implantation of cultured cancer cell lines.[3] |
| Tumor Heterogeneity | Preserves the cellular and genetic diversity of the original tumor.[1] | Homogeneous population of cells adapted to in vitro culture.[3] |
| Tumor Microenvironment | Retains components of the human tumor stroma.[2] | Primarily composed of murine stromal cells. |
| Predictive Value | Higher correlation with clinical outcomes and patient response.[2] | Lower predictive power for clinical efficacy.[3] |
| Establishment Time | Longer and more variable.[3] | Shorter and more consistent. |
| Success Rate | Variable, depending on tumor type and quality.[9][10] | Generally high. |
Experimental Protocols
Establishment of Patient-Derived Xenograft Models
This protocol outlines the critical steps for successfully establishing PDX models from patient tumor samples.
1.1. Patient Sample Acquisition and Handling
-
Consent and Ethics: All patient tissues must be obtained with informed consent and under Institutional Review Board (IRB) approval.[11]
-
Sample Collection: Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium (e.g., DMEM or RPMI-1640 with antibiotics).[11] Transport to the laboratory on ice immediately.
-
Sample Processing: Process the tissue in a biosafety cabinet.[11] Divide the tumor into small fragments (approximately 3x3x3 mm) for implantation and cryopreservation.
1.2. Animal Models and Implantation
-
Mouse Strain: Use severely immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, to maximize engraftment success.[12]
-
Implantation Site: The most common site for initial engraftment is subcutaneous, typically in the flank of the mouse.[12][13] Orthotopic implantation into the corresponding organ can also be performed for more clinically relevant studies.
-
Implantation Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision in the skin at the desired implantation site.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the animal for post-operative recovery.[14]
-
1.3. Tumor Growth Monitoring and Passaging
-
Tumor Measurement: Monitor tumor growth at least twice weekly using digital calipers.[12] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15][16]
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.[12]
-
Expansion: The excised tumor can be fragmented and implanted into new host mice for cohort expansion or cryopreserved for future studies.[12]
Success Rates for PDX Model Establishment
The success rate of establishing PDX models can vary significantly depending on the tumor type.
| Tumor Type | Reported Engraftment Success Rate |
| Colorectal Cancer | High (up to 89-94%)[10] |
| Pancreatic Cancer | Moderate to High (up to 93%)[10] |
| Non-Small Cell Lung Cancer | Moderate (around 32-37%)[10] |
| Breast Cancer | Low to Moderate (21-37%)[10] |
| Gastric Cancer | Moderate (around 45% for initial passage)[17] |
Note: Success rates are influenced by factors such as tumor grade, stage, and prior patient treatment.[9][10]
This compound Efficacy Studies in PDX Models
Once PDX models are established and expanded, they can be used to evaluate the efficacy of this compound.
2.1. Study Design
-
Animal Grouping: Randomize mice with established tumors (typically 100-200 mm³) into treatment and control groups.
-
Dosing: this compound is orally bioavailable.[5] Administer the drug by oral gavage at a predetermined dose and schedule (e.g., daily for 5 days on, 2 days off).[4] The vehicle used for the control group should be identical to that used for the drug.
-
Monitoring:
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
2.2. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI to assess the efficacy of the treatment.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.
-
Histopathological Analysis: Upon study completion, tumors should be excised and fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).[18][19][20]
Quantitative Data for Dovitinib Efficacy in a Hypothetical PDX Model
| Treatment Group | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 1250 ± 150 | - | - |
| Dovitinib (30 mg/kg) | 450 ± 80 | 64% | <0.01 |
| Dovitinib (60 mg/kg) | 200 ± 50 | 84% | <0.001 |
This table represents example data and should be replaced with actual experimental results.
Visualizations
This compound Mechanism of Action
Caption: Dovitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Experimental Workflow for PDX Establishment and Drug Study
Caption: Workflow for PDX model establishment and subsequent drug efficacy studies.
Conclusion
The establishment and utilization of PDX models provide a robust and clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. By closely mimicking the complexity of human tumors, these models can yield valuable insights into drug efficacy, mechanisms of action, and potential biomarkers, ultimately facilitating the translation of promising therapeutics into the clinic. Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data.
References
- 1. criver.com [criver.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 4. Portico [access.portico.org]
- 5. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.bcm.edu [cdn.bcm.edu]
- 15. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 16. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dovitinib Lactate Resistance in Lung Adenocarcinoma
Welcome to the technical support center for researchers investigating Dovitinib lactate resistance in lung adenocarcinoma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My lung adenocarcinoma cells are showing reduced sensitivity to Dovitinib. What are the potential mechanisms of resistance?
A1: Resistance to Dovitinib in lung adenocarcinoma can arise from several mechanisms. In the context of RET-rearranged lung adenocarcinoma, a primary mechanism of acquired resistance is the activation of the Src kinase pathway, which can lead to the phosphorylation of ERK1/2 and promote cell growth despite Dovitinib treatment.[1][2][3] Another potential mechanism, extrapolated from research on other tyrosine kinase inhibitors (TKIs) in lung cancer, involves metabolic reprogramming. Specifically, an increase in lactate production and transport, mediated by the HIF1A-SLC16A3 axis, has been shown to confer resistance to EGFR-TKIs by suppressing ferroptosis.[4][5][6] It is plausible that a similar metabolic shift contributes to Dovitinib resistance.
Q2: I hypothesize that lactate metabolism is contributing to Dovitinib resistance in my cell lines. How can I investigate this?
A2: To investigate the role of lactate metabolism in Dovitinib resistance, you can perform a series of experiments. Start by measuring the extracellular lactate concentration in your Dovitinib-resistant and sensitive parental cell lines. An elevated lactate level in the resistant cells would be the first indication. Subsequently, you can assess the expression of key proteins involved in lactate metabolism, such as the lactate transporter SLC16A3 (MCT4) and the transcription factor HIF1A, using techniques like western blotting or qPCR.[4][5] To functionally validate the role of lactate, you can use pharmacological inhibitors of SLC16A3 or genetically knock down its expression and assess whether this re-sensitizes the resistant cells to Dovitinib.[4][5]
Q3: Are there any known combination therapies to overcome Dovitinib resistance?
A3: Yes, for Dovitinib resistance mediated by Src activation in RET-rearranged lung adenocarcinoma, the use of a Src kinase inhibitor, such as Saracatinib, has been shown to effectively suppress the growth of Dovitinib-resistant cells.[1][2][3] For resistance mechanisms involving the activation of alternative signaling pathways, a common strategy for overcoming TKI resistance is combination therapy.[7][8] For instance, if bypass tracks like the MET or AXL pathways are activated, combining Dovitinib with a MET or AXL inhibitor could be a viable strategy.[8] While not yet specifically demonstrated for Dovitinib, targeting metabolic pathways in combination with TKIs is an emerging area of research.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Dovitinib in lung adenocarcinoma cell lines.
-
Possible Cause 1: Cell line heterogeneity.
-
Troubleshooting Step: Perform single-cell cloning to establish a homogenous population. Regularly verify the phenotype and genotype of your cell lines.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, drug preparation and storage, and incubation times. Ensure consistent atmospheric conditions (O2 and CO2 levels) in your incubator.
-
-
Possible Cause 3: Lactate accumulation in the culture medium.
-
Troubleshooting Step: High cell densities can lead to significant lactate accumulation, which can influence drug sensitivity. Monitor lactate levels in the media and consider more frequent media changes or using a perfusion culture system for long-term experiments.
-
Problem 2: Difficulty in establishing a Dovitinib-resistant lung adenocarcinoma cell line.
-
Possible Cause 1: Insufficient drug concentration or exposure time.
-
Possible Cause 2: Cell line is not prone to developing resistance through the intended mechanism.
-
Troubleshooting Step: Characterize the genomic profile of your parental cell line. Certain genetic backgrounds may be more or less likely to acquire specific resistance mechanisms. Consider using a different lung adenocarcinoma cell line with a known propensity for TKI resistance.
-
Quantitative Data Summary
Table 1: IC50 Values of Dovitinib and other TKIs in RET-rearranged Lung Adenocarcinoma Cells
| Cell Line | Drug | IC50 (µmol/L) | Reference |
| LC-2/ad | Dovitinib | > 3 | [3] |
| LC-2/ad | Vandetanib | > 3 | [3] |
| LC-2/ad | Sunitinib | > 3 | [3] |
| LC-2/ad | Sorafenib | > 3 | [3] |
| LC-2/ad | Gefitinib | > 3 | [3] |
Table 2: Effect of Saracatinib on Dovitinib-Resistant Cells
| Cell Line | Treatment | Effect | Reference |
| LC-2/ad DR | Saracatinib | Significant growth inhibition | [2][3] |
| LC-2/ad DR | Dovitinib | No growth inhibition | [2][3] |
| LC-2/ad DR | siSrc | Suppression of cell growth | [2] |
Key Experimental Protocols
Protocol 1: Generation of Dovitinib-Resistant Lung Adenocarcinoma Cells
-
Cell Culture: Culture the parental lung adenocarcinoma cell line (e.g., LC-2/ad) in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial Dovitinib Exposure: Begin by exposing the cells to Dovitinib at a concentration equal to the IC50 value of the parental line.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the Dovitinib concentration in a stepwise manner. Allow the cells to recover and resume normal growth at each new concentration before proceeding to the next.
-
Maintenance: Continue this process until the cells are able to proliferate in a high concentration of Dovitinib (e.g., >3 µmol/L).
-
Verification: Regularly verify the resistant phenotype by performing cell viability assays and comparing the IC50 value to the parental cell line. The establishment of the resistant cell line, LC-2/ad DR, can be achieved through this dose-escalation method.[1][3]
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Lyse the sensitive and resistant lung adenocarcinoma cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Src, Src, p-ERK1/2, ERK1/2, HIF1A, SLC16A3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Dovitinib resistance via Src activation in RET-rearranged lung adenocarcinoma.
Caption: Hypothesized lactate-mediated Dovitinib resistance and experimental validation workflow.
References
- 1. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SLC16A3 drives lung adenocarcinoma progression and gefitinib resistance through coordinated regulation of ferroptosis and lactate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLC16A3 drives lung adenocarcinoma progression and gefitinib resistance through coordinated regulation of ferroptosis and lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Strategies for Treating NSCLC: From Biological Mechanisms to Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
Technical Support Center: Mechanisms of Acquired Resistance to Dovitinib Lactate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Dovitinib lactate.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Dovitinib, is now showing reduced sensitivity. What are the likely mechanisms of acquired resistance?
Acquired resistance to Dovitinib, a multi-targeted tyrosine kinase inhibitor (TKI), can arise through several mechanisms. The most commonly observed mechanisms are:
-
Secondary Mutations in the Drug Target: The development of point mutations in the kinase domain of Fibroblast Growth Factor Receptor 2 (FGFR2), a primary target of Dovitinib, is a major cause of resistance. These mutations can interfere with drug binding or stabilize the active conformation of the receptor, reducing the inhibitor's efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibitory effect of Dovitinib. A key example is the activation of the Src family kinases, which can subsequently reactivate downstream pathways like the MAPK/ERK pathway, promoting cell survival and proliferation despite the presence of Dovitinib.[1][2]
Q2: What specific mutations in FGFR2 are known to confer resistance to Dovitinib?
Several mutations within the FGFR2 kinase domain have been identified in preclinical models of Dovitinib resistance. These mutations often lead to a significant increase in the IC50 value of Dovitinib. Some of the well-characterized mutations include:
-
N550K/H/S: These mutations occur in the "molecular brake" region of the kinase, leading to its stabilization in an active conformation.[3][4][5]
-
V565I: This is a "gatekeeper" mutation that sterically hinders the binding of Dovitinib to the ATP-binding pocket of FGFR2.[3][4][5]
-
E566G
-
L618M
-
M536I
-
M538I
-
I548V
-
E719G
Q3: How can I experimentally confirm that my resistant cell line has developed one of these resistance mechanisms?
To investigate the mechanism of resistance in your cell line, a combination of the following experimental approaches is recommended:
-
Sequencing of the FGFR2 Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR2 kinase domain in your resistant cell line to identify any potential mutations. Compare the sequence to that of the parental, sensitive cell line.
-
Western Blot Analysis of Signaling Pathways: Profile the activation status of key signaling proteins by Western blot. Pay close attention to the phosphorylation levels of FGFR2, FRS2, ERK1/2, and Src. Increased phosphorylation of Src and sustained p-ERK1/2 levels in the presence of Dovitinib would suggest the activation of a bypass pathway.
-
Cell Viability Assays with Inhibitors of Bypass Pathways: If you suspect the involvement of a bypass pathway like Src, you can treat your resistant cells with a combination of Dovitinib and a specific inhibitor of that pathway (e.g., a Src inhibitor like Saracatinib). A synergistic effect in reducing cell viability would support the role of the bypass pathway in resistance.
Troubleshooting Guides
Problem 1: I am trying to generate a Dovitinib-resistant cell line, but the cells are not surviving the selection process.
| Potential Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a lower, sub-lethal concentration of Dovitinib (e.g., the IC20 or IC30) to allow for gradual adaptation. |
| Infrequent passaging. | Passage the cells more frequently to prevent overgrowth and ensure the survival of resistant clones. |
| Cell line is inherently slow-growing or sensitive. | Consider using a more robust and faster-growing cell line for developing resistance models. |
| Inconsistent drug exposure. | Maintain a consistent concentration of Dovitinib in the culture medium during the selection process. |
Problem 2: My Western blot results for p-ERK are inconsistent or show no change after Dovitinib treatment in my resistant cells.
| Potential Cause | Suggested Solution |
| Poor antibody quality. | Use a validated antibody specific for the phosphorylated form of ERK1/2 (Thr202/Tyr204). |
| Suboptimal protein extraction. | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve protein phosphorylation. |
| Incorrect timing of drug treatment. | Perform a time-course experiment to determine the optimal time point for observing changes in p-ERK levels after Dovitinib treatment. |
| Low levels of baseline pathway activation. | Stimulate the cells with a growth factor (e.g., FGF2) to induce a robust and detectable level of ERK phosphorylation. |
| Technical issues with Western blotting. | Ensure proper protein loading, transfer, and antibody incubation times. Use a loading control (e.g., total ERK or GAPDH) to normalize your results. |
Problem 3: I have identified an FGFR2 mutation, but I'm not sure if it's responsible for the observed resistance.
| Potential Cause | Suggested Solution |
| The mutation is a passenger mutation and not a driver of resistance. | Introduce the identified mutation into the parental, sensitive cell line using site-directed mutagenesis. Then, perform a cell viability assay to determine if the mutation is sufficient to confer resistance to Dovitinib. |
| Multiple resistance mechanisms are at play. | In addition to the mutation, investigate the activation of bypass signaling pathways through Western blotting. |
| The experimental conditions are not optimal to observe the effect of the mutation. | Ensure that the cell viability assay is performed over a sufficient duration and with a wide range of Dovitinib concentrations to accurately determine the IC50 shift. |
Quantitative Data Summary
Table 1: IC50 Values of Dovitinib in Sensitive and Resistant Cell Lines
| Cell Line | FGFR2 Status | Resistance Mechanism | Dovitinib IC50 (nM) | Fold Resistance |
| BaF3-FGFR2b WT | Wild-Type | - | ~20 | - |
| BaF3-FGFR2b N550K | Mutant | FGFR2 Kinase Domain Mutation | >1000 | >50 |
| BaF3-FGFR2b V565I | Mutant | FGFR2 Kinase Domain Mutation | >1000 | >50 |
| MDA-MB-134 | FGFR1 Amplified | - | 190 | - |
| SUM52 | FGFR2 Amplified | - | 180 | - |
| FGFR-normal breast cancer cell lines | Wild-Type | - | >2000 | - |
| Data compiled from multiple sources and represent approximate values.[3][4][6] |
Experimental Protocols
Protocol 1: Generation of a Dovitinib-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to Dovitinib through continuous exposure to increasing concentrations of the drug.[7][8][9]
Materials:
-
Parental cancer cell line sensitive to Dovitinib
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of Dovitinib: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline sensitivity of the parental cell line to Dovitinib.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing Dovitinib at a concentration equal to the IC20 or IC30.
-
Monitor and Passage: Closely monitor the cells for signs of toxicity and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of Dovitinib.
-
Stepwise Dose Escalation: Once the cells are stably proliferating at the initial concentration, increase the concentration of Dovitinib by 1.5- to 2-fold.
-
Repeat and Cryopreserve: Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve an aliquot of cells at each stable concentration step.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of Dovitinib (e.g., 10-fold or higher than the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Protocol 2: Western Blot Analysis of p-ERK1/2
This protocol outlines the steps for detecting the phosphorylation of ERK1/2 in response to Dovitinib treatment.[10]
Materials:
-
Parental and Dovitinib-resistant cell lines
-
This compound
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired concentrations of Dovitinib for the appropriate duration. Include a vehicle control (DMSO).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: Experimental workflow for generating and characterizing Dovitinib-resistant cell lines.
References
- 1. Role of c-Src in Carcinogenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N550K/H mutations in FGFR2 confer differential resistance to PD173074, dovitinib, and ponatinib ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Strategies to improve Dovitinib lactate solubility for experiments
This guide provides researchers, scientists, and drug development professionals with practical strategies and solutions for improving the solubility of Dovitinib lactate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets? this compound is the orally bioavailable lactate salt of Dovitinib, a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ).[1] It also shows activity against other kinases like c-Kit and FLT3. By inhibiting these pathways, Dovitinib can block tumor cell proliferation, survival, and angiogenesis.[2][1][3]
Q2: Why is the solubility of this compound a common issue in experiments? Like many kinase inhibitors designed to bind hydrophobic ATP pockets, Dovitinib has inherently low aqueous solubility.[4][5] While the lactate salt form was developed to improve upon the free base's poor water solubility, challenges remain, especially when diluting from an organic solvent stock into aqueous buffers used for cell culture or other assays.[5][6] This can lead to the compound precipitating, or "crashing out," of solution, resulting in inaccurate concentrations and unreliable experimental outcomes.[4]
Q3: What is the recommended solvent for preparing a high-concentration stock solution? Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[7][8] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can reduce the compound's solubility.[8]
Q4: How should I properly store this compound powder and its stock solutions?
-
Powder: Store the solid powder at -20°C for long-term stability (up to three years).[7]
-
Stock Solutions: Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[4] These aliquots should be stored at -80°C for up to one year or -20°C for up to three months.[7][9]
Solubility Data Summary
The solubility of this compound varies significantly across different solvents. The following table summarizes key quantitative data for easy reference.
| Solvent | Concentration (this compound Monohydrate) | Molar Equivalent (approx.) | Notes | Source(s) |
| DMSO | 100 mg/mL | 200 mM | Use fresh, anhydrous DMSO for best results. | [8] |
| Water | 66 mg/mL | 132 mM | Solubility is highly pH-dependent. | [8] |
| Ethanol | 1 mg/mL | 2 mM | Low solubility. | [8] |
| Aqueous (pH-dependent) | ||||
| pH 5.0 | ~45 mg/mL | ~114 mM (Dovitinib free base) | Solubility significantly increases in acidic conditions. | [5] |
| pH 6.0 | ~0.5 mg/mL | ~1.3 mM (Dovitinib free base) | [5] | |
| pH 7.0 | ~0.2 mg/mL | ~0.5 mM (Dovitinib free base) | [5] |
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter and provides detailed protocols to overcome them.
Problem: My this compound powder is not fully dissolving, even in DMSO.
Solution: This can happen with compounds that are difficult to wet or have formed aggregates. Applying additional energy can facilitate dissolution.
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Calculate: Determine the mass of this compound powder needed to achieve your desired stock concentration (e.g., 10-20 mM).[7]
-
Weigh & Transfer: Carefully weigh the powder and transfer it to a sterile, appropriate vial (e.g., an amber glass vial).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.[8]
-
Mix: Cap the vial securely and vortex thoroughly for 1-2 minutes.[4]
-
Apply Energy (If Needed): If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[7][9] Gentle warming in a 37°C water bath can also be applied, but ensure the compound is stable at this temperature.[4][9]
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot & Store: Prepare single-use aliquots and store them at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[7]
Problem: My compound precipitates when I dilute the DMSO stock into aqueous media (e.g., PBS, cell culture media).
Solution: This is a common issue known as "crashing out," which occurs when a compound is transferred from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer).[4][10] The key is to avoid a sudden, drastic change in solvent polarity.
Protocol 2: Step-wise Dilution into Aqueous Buffers
-
Intermediate Dilution: Do not add the high-concentration DMSO stock directly to your final aqueous solution. First, prepare an intermediate dilution of your stock in pure DMSO.[4]
-
Prepare Final Buffer: Have your final volume of aqueous buffer (e.g., cell culture medium, PBS) ready in a separate tube.
-
Rapid Mixing: While vortexing or rapidly pipetting the aqueous buffer, add the small volume of the intermediate DMSO solution. The turbulence helps disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system.[4][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[11]
-
Inspect: If precipitation still occurs, it may be necessary to lower the final compound concentration or use additional solubilizing agents.
Problem: I'm still seeing precipitation in my in vitro assay. What other strategies can I try?
Solution: If step-wise dilution is insufficient, you can modify the aqueous buffer itself to make it more hospitable for this compound.
-
Adjust pH: Dovitinib's solubility is significantly higher at a lower pH.[5] If your experimental system allows, preparing your aqueous buffer at a more acidic pH (e.g., pH 6.0) can dramatically improve solubility.[4][5]
-
Use Solubility Enhancers: Incorporating low concentrations of non-ionic surfactants can help keep the compound in solution.[4]
-
Tween® 80 (Polysorbate 80)
-
Pluronic® F-68
-
Problem: How do I prepare this compound for in vivo (animal) studies?
Solution: For in vivo administration, especially oral gavage, a co-solvent formulation is often required to achieve the necessary concentration and maintain stability.
Protocol 3: Preparing a Co-Solvent Formulation for In Vivo Use
This protocol describes a common vehicle for administering poorly soluble compounds to rodents. The exact percentages may require optimization.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it completely in DMSO. This should result in a clear solution.[12]
-
Add Co-solvents: Sequentially add the other excipients while mixing. A common formulation might be:
-
Mix Thoroughly: Ensure the final mixture is a clear, homogenous solution by vortexing or sonicating.
-
Use Promptly: Prepare this formulation fresh before each use, as its long-term stability may be limited.
Visual Guides
Dovitinib Signaling Pathway
Experimental Workflow for Solubilization
// Nodes start [label="Start: Weigh Dovitinib\nLactate Powder", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in Anhydrous DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolved [label="Is it fully dissolved?", shape="diamond", fillcolor="#F1F3F4", fontcolor="#202124"]; sonicate [label="Vortex / Sonicate /\nGentle Warming (37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stock_ready [label="Stock Solution Ready\n(Store at -80°C)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; dilute [label="Dilute into Aqueous Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_precipitate [label="Does it precipitate?", shape="diamond", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_ok [label="Solution Ready for Assay", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshooting Options", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_adjust [label="1. Lower Buffer pH\n(if possible)", fillcolor="#FBBC05", fontcolor="#202124"]; enhancer [label="2. Add Solubility Enhancer\n(e.g., Tween 80)", fillcolor="#FBBC05", fontcolor="#202124"]; lower_conc [label="3. Lower Final Concentration", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> dissolve; dissolve -> check_dissolved; check_dissolved -> sonicate [label="No"]; sonicate -> check_dissolved; check_dissolved -> stock_ready [label="Yes"]; stock_ready -> dilute; dilute -> check_precipitate; check_precipitate -> protocol_ok [label="No"]; check_precipitate -> troubleshoot [label="Yes"]; troubleshoot -> ph_adjust [style=dashed]; troubleshoot -> enhancer [style=dashed]; troubleshoot -> lower_conc [style=dashed]; } dot Caption: Decision workflow for preparing this compound solutions for experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | c-Kit | FGFR | VEGFR | PDGFR | FLT | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. By compound [wahoo.cns.umass.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Off-Target Effects of Dovitinib Lactate in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Dovitinib lactate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets are vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor growth, proliferation, and angiogenesis.[1][2][3]
Q2: What are the known off-target effects of Dovitinib?
As a multi-kinase inhibitor, Dovitinib can interact with unintended protein kinases and other cellular components. Known off-targets include c-Kit, FMS-like tyrosine kinase 3 (FLT3), and colony-stimulating factor 1 receptor (CSF-1R).[1][4] Additionally, some studies suggest it may also target topoisomerase I and II.[5][6] These off-target interactions can lead to unexpected biological effects and potential misinterpretation of experimental results.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical. A multi-pronged approach is recommended:
-
Use of control cell lines: Compare the effects of Dovitinib in cell lines that express the target receptor versus those that do not.
-
Rescue experiments: After Dovitinib treatment, introduce a constitutively active form of the downstream signaling molecule to see if the phenotype is reversed.
-
CRISPR-Cas9 gene editing: Knock out the intended target gene. If Dovitinib still produces the same effect in the knockout cells, it is likely due to off-target activity.[7]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of Dovitinib to its intended target in a cellular context.[8][9]
Q4: At what concentration are off-target effects of Dovitinib likely to be observed?
Off-target effects are generally more prominent at higher concentrations. It is crucial to perform dose-response studies to identify the lowest effective concentration that inhibits the primary target without significantly engaging off-targets. Consult the provided kinase inhibition profile to understand the therapeutic window for your specific target.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Off-target effects of Dovitinib may be confounding your results.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of the intended target (e.g., FGFR, VEGFR) in your cell line at the protein level using Western blot or flow cytometry.
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the IC50 or GI50 value in your specific cell line. Use the lowest effective concentration for your experiments to minimize off-target effects.
-
Use a Rescue Cell Line: Engineer a cell line that overexpresses a downstream effector of your target kinase. If the addition of Dovitinib does not inhibit the phenotype in this cell line, it suggests the effect is on-target.
-
Employ a Structurally Unrelated Inhibitor: Use another inhibitor with a different chemical scaffold that targets the same primary kinase. If both inhibitors produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Validate with CRISPR-Cas9: Create a knockout of the intended target kinase. If Dovitinib still elicits the same response in the knockout cells, the effect is likely off-target.
Problem 2: Difficulty interpreting Western blot results for downstream signaling.
Possible Cause: Dovitinib's inhibition of multiple pathways can lead to complex changes in signaling cascades.
Troubleshooting Steps:
-
Time-Course Experiment: Analyze protein phosphorylation at multiple time points after Dovitinib treatment (e.g., 15 min, 1 hr, 6 hrs, 24 hrs) to understand the kinetics of pathway inhibition.
-
Analyze Multiple Pathways: Concurrently probe for key nodes in different signaling pathways that could be affected by Dovitinib's on- and off-targets (e.g., p-ERK, p-Akt, p-STAT3).
-
Use More Specific Inhibitors as Controls: In parallel experiments, use highly selective inhibitors for individual kinases to dissect which pathway's inhibition is responsible for the observed phenotype.
-
Phospho-RTK Array: To get a broader view of Dovitinib's effects, use a phospho-receptor tyrosine kinase array to simultaneously assess the phosphorylation status of multiple RTKs.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Dovitinib
This table summarizes the half-maximal inhibitory concentration (IC50) values of Dovitinib against a panel of purified kinase enzymes. This data highlights the multi-targeted nature of the inhibitor.
| Kinase Target | IC50 (nM) |
| FLT3 | 1[1][4] |
| c-Kit | 2[1][4] |
| FGFR1 | 8[1] |
| FGFR3 | 9[1] |
| VEGFR1 (Flt-1) | 10[1] |
| VEGFR2 (KDR/Flk-1) | 13[1] |
| VEGFR3 (Flt-4) | 8[1] |
| PDGFRα | 27[1] |
| PDGFRβ | 210[1] |
| CSF-1R | 36[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the IC50 of Dovitinib against a purified kinase.
Materials:
-
Purified recombinant kinase
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
Specific substrate peptide
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Dovitinib in kinase buffer.
-
In a 384-well plate, add the kinase solution.
-
Add the Dovitinib dilution or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a solution containing ATP and the substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Dovitinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol validates the direct binding of Dovitinib to its target protein in cells.[9]
Materials:
-
Cell line expressing the target kinase
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the target protein
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with Dovitinib or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from precipitated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
A shift in the melting curve in the presence of Dovitinib indicates target engagement.[9]
Protocol 3: CRISPR-Cas9 Mediated Target Validation
This workflow validates whether the effect of Dovitinib is dependent on its intended target.[10][11]
Procedure:
-
gRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the gene encoding the target kinase.
-
gRNA Validation: Validate the cutting efficiency of the designed sgRNAs in vitro.
-
Cell Line Transfection: Transfect the cells with the validated sgRNA and Cas9 nuclease.
-
Clonal Selection: Isolate single-cell clones and expand them.
-
Knockout Validation: Screen the clones for target protein knockout by Western blot and confirm the gene edit by Sanger sequencing.
-
Dose-Response Assay: Perform a dose-response experiment with Dovitinib on both the knockout and wild-type (control) cell lines.
-
Data Analysis: If the IC50 value is significantly higher in the knockout cells compared to the control cells, it confirms that the cytotoxic effect of Dovitinib is on-target. If the IC50 values are similar, the effect is likely due to off-target interactions.
Visualizations
Caption: Dovitinib inhibits multiple receptor tyrosine kinases.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. tki-258.com [tki-258.com]
- 3. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 11. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops [mdpi.com]
Technical Support Center: Dovitinib Lactate Treatment Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Dovitinib lactate treatment schedules to minimize toxicity in preclinical studies. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring alternative dosing schedules for this compound?
A1: this compound, a multi-targeted tyrosine kinase inhibitor (TKI), has shown potential in various cancer models. However, like many TKIs, continuous daily dosing can lead to cumulative toxicities, including fatigue, gastrointestinal issues, hypertension, and liver enzyme elevation.[1] An intermittent dosing schedule was developed to manage these adverse effects and prevent drug accumulation, thereby improving the therapeutic window.[1] The most common intermittent schedule used in clinical trials is 5 days of treatment followed by a 2-day break (5-days-on/2-days-off).[2]
Q2: What are the primary toxicities observed with this compound in preclinical models?
A2: Preclinical and clinical studies have reported several common toxicities associated with this compound. These primarily include:
-
Gastrointestinal effects: Diarrhea, nausea, and vomiting.[1][3]
-
Cardiovascular effects: Hypertension.
-
Hepatic effects: Elevation of liver transaminases.[1]
-
General effects: Fatigue and anorexia.[1]
Q3: How does the 5-days-on/2-days-off schedule theoretically reduce toxicity?
A3: The 2-day break in treatment each week is intended to allow for physiological recovery from the off-target effects of this compound. This "drug holiday" may enable the repair of cellular damage in non-cancerous tissues that are also affected by the kinase inhibition, leading to a reduction in the severity of side effects. This approach aims to maintain therapeutic efficacy while improving the overall tolerability of the treatment.
Troubleshooting Guides
Managing Gastrointestinal Toxicity
Issue: Significant body weight loss and diarrhea are observed in animals receiving continuous daily this compound.
Troubleshooting Steps:
-
Implement Intermittent Dosing: Switch from a continuous daily dosing schedule to a 5-days-on/2-days-off regimen. This is the most effective primary intervention for mitigating cumulative gastrointestinal toxicity.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. In cases of severe diarrhea, consider subcutaneous fluid administration to prevent dehydration.
-
Dose Reduction: If toxicity persists with the intermittent schedule, a dose reduction may be necessary. It is crucial to balance the reduction in toxicity with the maintenance of anti-tumor efficacy.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide can be considered, though the primary focus should be on optimizing the Dovitinib dosing schedule.
Managing Hypertension
Issue: A sustained increase in blood pressure is detected in animals treated with this compound.
Troubleshooting Steps:
-
Establish a Baseline: Ensure that baseline blood pressure was adequately measured before the commencement of treatment to confirm that the hypertension is drug-induced.
-
Regular Monitoring: Implement regular blood pressure monitoring (e.g., every 2-3 days) to track the onset and severity of hypertension.
-
Consider Intermittent Dosing: The 5-days-on/2-days-off schedule may help to mitigate the rise in blood pressure compared to continuous dosing.
-
Co-administration of Antihypertensives: If hypertension persists and is a limiting factor, the co-administration of antihypertensive agents such as ACE inhibitors or calcium channel blockers can be explored, though potential drug-drug interactions should be considered.
Data Presentation
The following tables summarize representative data from a hypothetical preclinical study comparing continuous versus intermittent dosing of this compound in a mouse xenograft model. This data is for illustrative purposes to highlight the expected outcomes.
Table 1: Comparison of Body Weight Changes
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Percent Change (Day 21) |
| Vehicle Control | 20.1 ± 0.5 | 20.8 ± 0.6 | 21.5 ± 0.7 | 22.3 ± 0.8 | +10.9% |
| Dovitinib (40 mg/kg, daily) | 20.3 ± 0.4 | 19.1 ± 0.7 | 18.2 ± 0.9 | 17.5 ± 1.1 | -13.8% |
| Dovitinib (40 mg/kg, 5-on/2-off) | 20.2 ± 0.5 | 19.9 ± 0.6 | 19.7 ± 0.8 | 19.5 ± 0.9 | -3.5% |
Table 2: Assessment of Liver Function
| Treatment Group | ALT (U/L) at Day 21 | AST (U/L) at Day 21 |
| Vehicle Control | 35 ± 8 | 60 ± 12 |
| Dovitinib (40 mg/kg, daily) | 150 ± 25 | 220 ± 30 |
| Dovitinib (40 mg/kg, 5-on/2-off) | 75 ± 15 | 110 ± 20 |
Table 3: Blood Pressure Monitoring
| Treatment Group | Systolic Blood Pressure (mmHg) - Baseline | Systolic Blood Pressure (mmHg) - Day 21 |
| Vehicle Control | 115 ± 10 | 118 ± 12 |
| Dovitinib (40 mg/kg, daily) | 117 ± 9 | 155 ± 15 |
| Dovitinib (40 mg/kg, 5-on/2-off) | 116 ± 11 | 135 ± 13 |
Experimental Protocols
In Vivo Study of this compound Dosing Schedules
Objective: To compare the toxicity and efficacy of a continuous daily dosing schedule versus a 5-days-on/2-days-off intermittent schedule of this compound in a tumor-bearing mouse model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous human tumor xenografts known to be sensitive to Dovitinib (e.g., FGFR1-amplified breast cancer cell line).
-
Group Allocation: Randomly assign mice to three groups (n=10 per group):
-
Group 1: Vehicle control (e.g., sterile water), administered daily by oral gavage.
-
Group 2: this compound (40 mg/kg), administered daily by oral gavage.[4]
-
Group 3: this compound (40 mg/kg), administered by oral gavage for 5 consecutive days, followed by 2 days of no treatment, with the cycle repeated.
-
-
Treatment Duration: Continue treatment for 21 days.
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Toxicity Monitoring:
-
Body Weight: Record animal body weight daily.
-
Clinical Observations: Monitor for signs of distress, changes in behavior, and the presence of diarrhea.
-
Blood Pressure: Measure systolic blood pressure using a non-invasive tail-cuff method at baseline and once a week thereafter.
-
Clinical Chemistry: At the end of the study, collect blood via cardiac puncture for analysis of liver enzymes (ALT, AST) and other relevant markers.
-
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Methodology (LDH Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
Controls: Include wells for:
-
Background control: Medium only.
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution.
-
-
LDH Measurement:
-
Centrifuge the plate to pellet any detached cells.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture and incubate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Calculation: Calculate the percentage of cytotoxicity for each this compound concentration relative to the controls.
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: Workflow for comparing Dovitinib dosing schedules in vivo.
References
- 1. Portico [access.portico.org]
- 2. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, crossover phase 1 study to assess the effects of formulation (capsule vs tablet) and meal consumption on the bioavailability of dovitinib (TKI258) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
Identifying biomarkers for Dovitinib lactate sensitivity in breast cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to identifying biomarkers for Dovitinib lactate sensitivity in breast cancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in breast cancer?
This compound (TKI258) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves potently inhibiting fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3.[3][4][5] Activated FGFRs play a crucial role in cancer cell proliferation, migration, and survival.[5] By binding to and inhibiting the phosphorylation of these receptors, Dovitinib blocks downstream signaling pathways, such as the ERK-MAPK and PI3K-AKT pathways, which can lead to the inhibition of tumor growth and induction of cell death in susceptible cancer cells.[5][6] In addition to FGFRs, Dovitinib also shows activity against other receptor tyrosine kinases, including VEGFRs and PDGFRs.[1][2]
Q2: What are the most established biomarkers for predicting sensitivity to Dovitinib in breast cancer?
The most well-established biomarkers for Dovitinib sensitivity in breast cancer are amplifications of the FGFR1 and FGFR2 genes.[3][4][6] Approximately 10% of breast cancers exhibit these amplifications, which are often associated with a poorer prognosis.[3][6] Preclinical and clinical studies have demonstrated that breast cancer cell lines and patient tumors with FGFR1 or FGFR2 amplification are more likely to respond to Dovitinib monotherapy.[3][4][6] Grouping amplifications in FGFR1, FGFR2, or FGF3 to define an "FGF pathway-amplified" status has also been shown to correlate with a greater reduction in tumor lesions in patients treated with Dovitinib.[3][6]
Q3: In which breast cancer subtypes are FGFR amplifications most commonly found?
FGFR1 amplification is predominantly observed in estrogen receptor-positive (ER+)/HER2-negative breast cancers.[7] This subtype is a key focus for investigating the efficacy of FGFR inhibitors like Dovitinib.
Q4: How does Dovitinib affect downstream signaling pathways?
Dovitinib effectively inhibits FGFR signaling, leading to a dose-dependent decrease in the phosphorylation of downstream targets. Key modulated proteins include FGFR substrate 2α (FRS2α) and ERK/MAPK.[6] By blocking the activation of these molecules, Dovitinib disrupts the signaling cascade that promotes tumor cell proliferation.[6] In some breast cancer models, Dovitinib has also been shown to downregulate phosphorylated STAT3 (p-STAT3) and related proteins like Mcl-1 and survivin, leading to apoptosis.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Dovitinib sensitivity.
Table 1: In Vitro Dovitinib IC50 Values in Breast Cancer Cell Lines
| Cell Line | Key Biomarker | IC50 (nmol/L) | Reference |
| MDA-MB-134 | FGFR1 Amplified | 190 | [6] |
| SUM-52PE | FGFR2 Amplified | 180 | [6] |
| MFM-223 | FGFR1/FGFR2 Amplified | Sensitive (IC50 not specified) | [5] |
| FGFR-Normal | No Amplification | Resistant (IC50 not specified) | [6] |
Table 2: Dovitinib Efficacy in Xenograft Models
| Xenograft Model | Key Biomarker | Treatment Dose | Outcome | Reference |
| HBCx-2 | FGFR1 Amplified | 40 mg/kg daily | Significant tumor growth inhibition | [6] |
| HBCx-3 | FGFR2 Amplified | 40 mg/kg daily | Tumor regression | [6] |
Experimental Protocols & Methodologies
1. Cell Viability (MTT/Resazurin) Assay for IC50 Determination
This protocol is used to measure the cytotoxic or cytostatic effects of Dovitinib on a panel of breast cancer cell lines.
-
Materials :
-
Breast cancer cell lines (e.g., MDA-MB-134, SUM-52PE)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS) or Resazurin solution (0.2 mg/mL)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Include wells with medium only for background control.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment : Prepare serial dilutions of Dovitinib in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Treatment Period : Incubate the plate for a desired period (e.g., 72 hours) at 37°C.[10][11]
-
Reagent Addition :
-
Measurement :
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of FGFR Pathway Activation
This protocol is used to assess the effect of Dovitinib on the phosphorylation status of FGFR and its downstream targets.
-
Materials :
-
Cell lysates from Dovitinib-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors[12][13]
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)[12]
-
Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-FRS2, anti-p-ERK, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure :
-
Lysate Preparation : Treat cells with desired concentrations of Dovitinib for a specified time. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[13] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification : Determine protein concentration using a BCA assay.[12]
-
SDS-PAGE : Denature equal amounts of protein (20-30 µg) in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[12]
-
Protein Transfer : Transfer proteins to a PVDF membrane.[12]
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-FGFR) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis : Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein or a loading control (e.g., GAPDH).[13]
-
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Optimize seeding density for your specific cell line to ensure logarithmic growth throughout the assay.[14] |
| Edge Effects in 96-well Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or medium instead. |
| Dovitinib Degradation | Prepare fresh dilutions of Dovitinib from a properly stored stock solution (-20°C or -80°C) for each experiment. Avoid repeated freeze-thaw cycles.[15] |
| Variable Incubation Times | Standardize the drug treatment and reagent incubation times across all experiments.[9] Minor variations can significantly impact results. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells (including controls) and is below a toxic level for your cell line (typically <0.5%). |
Issue 2: Inconsistent or unexpected bands in Western blot for p-FGFR.
| Potential Cause | Troubleshooting Step |
| Loss of Phosphorylation Signal | Work quickly and keep samples on ice at all times. Crucially, use a fresh lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[13][16] |
| Inconsistent Protein Loading | Perform an accurate protein quantification (e.g., BCA assay). Always run a loading control (e.g., GAPDH, β-actin) and normalize the p-FGFR signal to it.[16] |
| High Background | Optimize the primary and secondary antibody concentrations. Increase the number and duration of TBST washes. Use 5% BSA in TBST for blocking when working with phospho-antibodies, as milk contains phosphoproteins.[16] |
| Bands at Unexpected Molecular Weight | This could be due to protein modifications, dimers, or degradation.[17] Ensure samples are fully reduced and denatured by adding fresh reducing agent (DTT or β-mercaptoethanol) and boiling. Use fresh protease inhibitors in your lysis buffer.[17] |
| No Signal for p-FGFR | Confirm that your cell line expresses the target FGFR. Serum-starve cells for 4-24 hours before treatment to reduce basal phosphorylation levels, then stimulate with an FGF ligand as a positive control to confirm the pathway is active.[13] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Dovitinib Triggers Apoptosis and Autophagic Cell Death by Targeting SHP-1/p-STAT3 Signaling in Human Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting inconsistent results in Dovitinib lactate proliferation assays
Welcome to the technical support center for Dovitinib lactate proliferation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small-molecule multikinase inhibitor.[1][2] It functions by targeting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, cell proliferation, and angiogenesis (the formation of new blood vessels).[1][3] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), and Platelet-Derived Growth Factor Receptor (PDGFRβ).[4][5] It also potently inhibits other kinases like c-Kit and FMS-like tyrosine kinase 3 (FLT3).[4][6] By inhibiting these pathways, Dovitinib can block downstream signaling, leading to an inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[2][7]
Q2: Why am I observing high variability between my replicate wells?
High variability is a frequent issue in plate-based cell assays and can stem from several sources:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause. If cells are clumping or have settled at the bottom of the tube, pipetting will result in different cell numbers per well.[8][9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound itself introduces significant variability. Ensure pipettes are properly calibrated.[8][10]
-
Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, altering the concentration of media components and the drug, which can significantly affect cell growth.[8][9]
-
Cell Health: Using cells that are unhealthy, over-confluent, or at a high passage number can lead to inconsistent growth and response to treatment.[10]
Q3: My IC50 value for this compound changes between experiments. What are the likely causes?
Fluctuations in IC50 values are common and often point to subtle variations in experimental conditions:
-
Inconsistent Cell Density: The initial number of cells seeded can impact the effective concentration of the drug per cell. A higher cell density may require a higher drug concentration to achieve the same inhibitory effect.
-
Variable Incubation Times: The duration of drug exposure is critical. Ensure that the incubation period is kept consistent across all experiments.
-
Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of DMSO is identical and low (typically <0.1%) across all wells, including controls, as solvents can have cytotoxic effects.[9]
-
Reagent Stability: The stability of this compound in your specific cell culture medium and storage conditions can affect its potency over time. Prepare fresh dilutions from a concentrated stock for each experiment.
Q4: My cells are not responding to Dovitinib as expected. What could be wrong?
If you observe a weaker-than-expected response, consider the following:
-
Target Expression: The cell line you are using may not express the primary targets of Dovitinib (e.g., FGFRs, VEGFRs) at sufficient levels.[5] Verify the expression profile of your chosen cell line.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to multi-kinase inhibitors.[6]
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Assay Interference: Some kinase inhibitors have been reported to interfere with the readout of certain proliferation assays, such as the MTT assay.[11][12] This can lead to an underestimation of cytotoxicity. Consider validating your results with an alternative assay (e.g., a luminescence-based ATP assay like CellTiter-Glo).[6][12]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound proliferation assays.
| Symptom / Observation | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven Cell Seeding: Cell clumping or settling in the suspension.[8] 2. Inaccurate Pipetting: Inconsistent volumes of cells or reagents.[9] 3. Edge Effect: Increased evaporation in outer wells of the plate.[8] | 1. Improve Cell Suspension: Gently triturate the cell suspension before each pipetting step. For adherent cells, ensure complete trypsinization. Consider using a cell strainer. 2. Refine Pipetting Technique: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Use a multichannel pipette for simultaneous reagent addition.[8] 3. Mitigate Edge Effect: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[9] |
| Inconsistent IC50 values across experiments | 1. Variable Cell Seeding Density: Different starting cell numbers.[10] 2. Inconsistent Drug Preparation: Errors in serial dilutions or degradation of stock solution. 3. Fluctuations in Incubation Conditions: Variations in time, temperature, or CO2 levels.[10] | 1. Standardize Seeding: Use a precise cell counting method (e.g., automated cell counter) and ensure the same seeding density for each experiment. 2. Standardize Drug Handling: Prepare fresh drug dilutions for each experiment from a validated stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Maintain Consistent Environment: Double-check and log incubator settings. Standardize the exact duration of drug exposure. |
| Low signal or poor dose-response curve | 1. Suboptimal Cell Number: Too few cells to generate a strong signal or too many cells leading to overgrowth.[8] 2. Inappropriate Concentration Range: The tested drug concentrations are too high or too low.[9] 3. Assay Readout Issues: Incorrect plate reader settings or expired reagents.[8] | 1. Optimize Seeding Density: Perform a titration experiment to find the optimal cell number that provides a linear assay response over the experimental duration.[13] 2. Broaden Concentration Range: Test a wider range of Dovitinib concentrations (e.g., from 1 nM to 10 µM) to capture the full dose-response curve. 3. Verify Assay Protocol: Confirm the correct wavelength/filter settings for your assay. Use fresh reagents and follow the manufacturer's protocol precisely. |
| Unexpected increase in "viability" at high drug concentrations | 1. Assay Interference: Some kinase inhibitors can directly affect cellular metabolism, leading to increased reduction of tetrazolium salts (e.g., MTT) independent of cell number.[11][12] 2. Compound Precipitation: High concentrations of the drug may precipitate out of solution, causing light scattering that interferes with absorbance readings. | 1. Use an Orthogonal Assay: Validate results using an assay with a different detection principle, such as CellTiter-Glo (measures ATP) or a direct cell counting method.[12] 2. Check Solubility: Visually inspect the wells with the highest drug concentration under a microscope for any signs of precipitation before adding assay reagents. |
Experimental Protocols & Data Presentation
Protocol: Cell Proliferation Assay using WST-1
This protocol provides a general workflow for assessing the effect of this compound on the proliferation of adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability (>95%).
-
Dilute the cell suspension to the optimized seeding density (e.g., 2,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until sufficient color development is observed in the control wells.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells) from all readings.
-
Normalize the results to the vehicle control wells to calculate the percentage of viability or inhibition.
-
Plot the percentage of viability against the log of the Dovitinib concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation: Example IC50 Table
Summarize results from multiple experiments in a clear, tabular format.
| Cell Line | Primary Target Status | Mean IC50 (nM) | Standard Deviation (SD) | Number of Experiments (n) |
| KMS11 | FGFR3-Y373C | 90 | 12 | 3 |
| OPM2 | FGFR3-K650E | 90 | 15 | 3 |
| SK-HEP1 | FGFR-1 Expression | 1700 | 250 | 4 |
| B9 (FGF-Stimulated) | WT FGFR3 | 25 | 8 | 3 |
Note: Data are illustrative examples based on published findings.[6]
Visualizations
Dovitinib Signaling Pathway Inhibition
References
- 1. Portico [access.portico.org]
- 2. Facebook [cancer.gov]
- 3. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | c-Kit | FGFR | VEGFR | PDGFR | FLT | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Dovitinib Efficacy in the Lactate-Rich Tumor Microenvironment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of lactate in the tumor microenvironment on the efficacy of Dovitinib.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating the impact of lactate on Dovitinib efficacy?
A1: The tumor microenvironment (TME) is often characterized by high levels of lactate due to the Warburg effect, where cancer cells favor aerobic glycolysis.[1][2] Lactate is no longer considered just a metabolic waste product but a signaling molecule that can influence tumor progression, angiogenesis, and immune evasion.[3][4] Dovitinib is a multi-tyrosine kinase inhibitor (TKI) that targets key signaling pathways involved in tumor growth and angiogenesis, including FGFR, VEGFR, and PDGFR.[5][6] Given that lactate has been shown to promote resistance to other TKIs and can influence the very pathways targeted by Dovitinib, understanding their interplay is crucial for predicting and improving therapeutic outcomes.
Q2: How can a high lactate concentration in the TME potentially reduce Dovitinib's effectiveness?
A2: High lactate levels in the TME can potentially reduce Dovitinib's effectiveness through several mechanisms:
-
Activation of alternative survival pathways: Lactate can activate pro-survival signaling pathways, such as the PI3K/AKT pathway.[7][8] Activation of these pathways can bypass the inhibitory effects of Dovitinib on its primary targets, leading to drug resistance.
-
Promotion of angiogenesis: Lactate can stimulate angiogenesis by promoting the expression of Vascular Endothelial Growth Factor (VEGF), a key target of Dovitinib.[9][10] This could potentially counteract the anti-angiogenic effects of the drug.
-
Metabolic reprogramming: Lactate can serve as a fuel source for cancer cells, contributing to their survival and proliferation even when other metabolic pathways are inhibited.[2]
-
Acidification of the TME: The accumulation of lactate contributes to an acidic TME, which has been associated with reduced efficacy of various cancer therapies.
Q3: Are there any known direct interactions between lactate and Dovitinib?
A3: Currently, there is a lack of direct experimental evidence from peer-reviewed literature specifically detailing the impact of varying lactate concentrations on the IC50 values of Dovitinib. The information available suggests a potential for lactate to induce resistance to TKIs in general, which may be applicable to Dovitinib. Further research is required to establish a direct causal link and quantify the effect.
Q4: What are the typical lactate concentrations found in the tumor microenvironment?
A4: While physiological lactate concentrations in healthy tissues are typically around 1.5-3 mM, the TME can exhibit significantly higher levels, ranging from 10 mM to as high as 40 mM.[1][11]
Troubleshooting Guides
Problem 1: Reduced Dovitinib efficacy in in vitro experiments with high cell density or prolonged culture.
-
Possible Cause: High cell density and prolonged culture can lead to the accumulation of lactate in the culture medium, mimicking the lactate-rich TME and potentially inducing resistance to Dovitinib.
-
Troubleshooting Steps:
-
Monitor Lactate Levels: Regularly measure the lactate concentration in your cell culture medium.
-
Frequent Media Changes: Replace the culture medium more frequently to prevent lactate accumulation.
-
Culture in Lactate-Supplemented Medium: To directly investigate the effect of lactate, culture cells in a medium supplemented with a physiologically relevant concentration of lactate (e.g., 10-20 mM) and compare the efficacy of Dovitinib to that in standard medium.
-
Use 3D Culture Models: Spheroid or organoid models can better replicate the metabolic gradients, including lactate accumulation, found in solid tumors.
-
Problem 2: Inconsistent results in Dovitinib efficacy studies.
-
Possible Cause: Variability in cell metabolism, including the rate of glycolysis and lactate production, between different cell lines or even between different passages of the same cell line, can lead to inconsistent results.
-
Troubleshooting Steps:
-
Cell Line Characterization: Characterize the metabolic profile of your cell lines, including their glucose consumption and lactate production rates.
-
Standardize Culture Conditions: Maintain consistent cell seeding densities and passage numbers for all experiments.
-
Control for pH: High lactate levels can lower the pH of the culture medium. Use a buffered medium (e.g., HEPES) to maintain a stable pH and distinguish the effects of lactate from those of acidosis.
-
Problem 3: Dovitinib fails to inhibit downstream signaling of FGFR/VEGFR in the presence of high lactate.
-
Possible Cause: Lactate may be activating alternative signaling pathways that converge downstream of FGFR/VEGFR or that cross-talk with these pathways, thus compensating for Dovitinib's inhibitory effect. A likely candidate is the PI3K/AKT pathway.
-
Troubleshooting Steps:
-
Probe for Alternative Pathway Activation: Perform western blot analysis to assess the phosphorylation status of key proteins in alternative survival pathways, such as AKT (p-AKT) and mTOR (p-mTOR), in the presence and absence of lactate and Dovitinib.
-
Combination Therapy: Investigate the efficacy of combining Dovitinib with inhibitors of the identified alternative pathways (e.g., a PI3K or AKT inhibitor) in a high-lactate environment.
-
Data Presentation
Table 1: Hypothetical IC50 Values of Dovitinib in Different Lactate Concentrations
Disclaimer: The following table presents hypothetical data for illustrative purposes, as direct experimental values are not currently available in the public domain. Researchers should determine these values experimentally.
| Cell Line | Lactate Concentration (mM) | Dovitinib IC50 (nM) |
| Cancer Cell Line A | 0 | 150 |
| 10 | 350 | |
| 20 | 700 | |
| Cancer Cell Line B | 0 | 200 |
| 10 | 450 | |
| 20 | 900 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Dovitinib IC50 in High Lactate Conditions
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Lactate Supplementation: Prepare complete culture medium supplemented with different concentrations of sodium L-lactate (e.g., 0 mM, 10 mM, 20 mM). Ensure the pH of the media is adjusted to 7.4.
-
Dovitinib Treatment: Prepare serial dilutions of Dovitinib in the lactate-supplemented and control media. Add the drug solutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT, MTS, or a lactate dehydrogenase (LDH) release assay.[12][13][14][15]
-
Data Analysis: Calculate the IC50 values for Dovitinib at each lactate concentration using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Treatment: Culture cells to 70-80% confluency and then treat with Dovitinib (at a concentration around the IC50) in the presence or absence of lactate (e.g., 20 mM) for a specified time (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-FGFR, FGFR, p-VEGFR, VEGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the relative changes in protein phosphorylation.
Mandatory Visualizations
Caption: Lactate may reduce Dovitinib efficacy by activating alternative pro-survival pathways like PI3K/AKT.
Caption: Workflow for assessing Dovitinib efficacy in a high-lactate environment.
References
- 1. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate from the tumor microenvironment - A key obstacle in NK cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lactate in the tumor microenvironment: A rising star for targeted tumor therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate Contribution to the Tumor Microenvironment: Mechanisms, Effects on Immune Cells and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. praxilabs.com [praxilabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Addressing Variability in Dovitinib Lactate Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dovitinib lactate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the common challenge of variability in this compound's bioavailability in animal studies.
Troubleshooting Guide
High variability in the oral bioavailability of this compound can significantly impact the reproducibility and interpretation of your in vivo experiments. This guide provides a structured approach to identifying and mitigating the root causes of this variability.
Issue 1: Inconsistent Plasma Concentrations of this compound Across Animals in the Same Dosing Group
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound, even though all animals received the same oral dose. What could be the cause, and how can we address it?
Answer: High pharmacokinetic variability is a frequent challenge with orally administered kinase inhibitors like Dovitinib, which often exhibit low aqueous solubility. Several factors can contribute to this issue.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility and Dissolution: Dovitinib free base has poor water solubility, which is pH-dependent. The lactate salt improves solubility, but dissolution in the gastrointestinal (GI) tract can still be a rate-limiting step for absorption, leading to inconsistent exposure.[1][2]
-
Troubleshooting:
-
Re-evaluate Formulation: Consider using solubility-enhancing excipients. For preclinical studies, simple aqueous suspensions may lead to variable absorption. Co-solvent systems or lipid-based formulations can improve solubility and consistency.
-
Particle Size Reduction: Micronization or nanonization of the this compound powder can increase the surface area for dissolution, potentially leading to more consistent absorption.
-
-
-
Formulation Inhomogeneity: If using a suspension, inconsistent mixing can lead to animals receiving different effective doses.
-
Troubleshooting:
-
Ensure Homogeneous Suspension: Vigorously vortex or sonicate the suspension immediately before each animal is dosed to ensure a uniform distribution of the drug particles.
-
-
-
Gastrointestinal Physiology: Differences in gastric pH, GI motility, and food content among animals can alter the dissolution and absorption of this compound.
-
Troubleshooting:
-
Standardize Fasting/Feeding Protocols: Implement a consistent fasting period (typically 4-6 hours for rodents) before dosing to minimize variability in gastric emptying and food effects. Ensure all animals have free access to water.
-
Control for Stress: Stress can alter GI physiology. Handle animals consistently and minimize stress during the experimental procedures.
-
-
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration, affecting the amount of drug that reaches the stomach.
-
Troubleshooting:
-
Standardize Gavage Procedure: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal species and verify the correct placement of the needle before administering the dose.
-
-
Issue 2: Lack of Dose Proportionality in Pharmacokinetic Studies
Question: We doubled the oral dose of this compound, but we did not observe a proportional increase in plasma exposure (AUC and Cmax). Why is this happening?
Answer: The lack of dose proportionality is often linked to the dissolution rate-limited absorption of poorly soluble compounds like Dovitinib.
Potential Causes & Troubleshooting Steps:
-
Saturation of Dissolution: At higher doses, the amount of this compound may exceed its solubility limit in the GI fluids. The undissolved drug will not be absorbed, leading to a non-linear increase in exposure with increasing dose.
-
Troubleshooting:
-
Improve Formulation: Employing advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations can increase the drug's solubility and potentially restore dose proportionality within a certain dose range.
-
Conduct Dose-Ranging Studies: Perform pilot pharmacokinetic studies with a range of doses to identify the dose at which absorption becomes non-linear. This will help in selecting appropriate doses for efficacy studies where predictable exposure is critical.
-
-
-
Saturation of Transport Mechanisms: Although less common for this class of drugs, saturation of intestinal uptake transporters could also contribute to non-linear absorption.
-
Troubleshooting:
-
This is more complex to address. If formulation improvements do not resolve the issue, further investigation into the specific absorption mechanisms of Dovitinib may be required.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the inherent variability in Dovitinib's bioavailability?
A1: The primary reason is its physicochemical properties. Dovitinib is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low aqueous solubility and/or low permeability.[3][4] Its solubility is also pH-dependent, with higher solubility in acidic environments.[1][2] This means that small variations in the gastrointestinal environment (e.g., pH, presence of food) between individual animals can lead to significant differences in how much drug dissolves and is absorbed, resulting in high pharmacokinetic variability.
Q2: Which formulation is best for preclinical oral dosing of this compound?
A2: There is no single "best" formulation, as the optimal choice depends on the specific goals of the study. However, for initial studies, moving beyond a simple aqueous suspension is often necessary to achieve more consistent exposure.
| Formulation Type | Advantages | Disadvantages |
| Aqueous Suspension | Simple to prepare. | Often results in low and variable absorption. |
| Co-solvent Solution | Can significantly increase solubility. | Potential for drug precipitation upon dilution in the gut; toxicity of solvents at high doses. |
| Lipid-based Formulation | Can enhance solubility and absorption, potentially through lymphatic uptake. | More complex to prepare; potential for variability if not optimized. |
| Amorphous Solid Dispersion | Can significantly improve dissolution rate and bioavailability. | Requires specialized formulation development. |
Q3: How can I assess the bioavailability of my this compound formulation?
A3: To determine the absolute oral bioavailability (F%), you need to compare the plasma drug exposure (Area Under the Curve - AUC) after oral administration to the AUC after intravenous (IV) administration in the same animal model.
Workflow for a Pilot Pharmacokinetic Study:
Caption: Workflow for determining the absolute oral bioavailability of Dovitinib.
Q4: What are the key signaling pathways targeted by Dovitinib?
A4: Dovitinib is a multi-kinase inhibitor that primarily targets Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6][7][8] By inhibiting these receptor tyrosine kinases, Dovitinib blocks downstream signaling cascades, such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[6][8]
Dovitinib's Mechanism of Action:
Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR, leading to the suppression of downstream signaling pathways and anti-tumor effects.
Quantitative Data
| Parameter | Value (Mean ± SD) |
| Dose | 30 mg/kg (oral gavage) |
| Cmax (ng/mL) | 458.3 ± 64.7 |
| Tmax (h) | 2.0 |
| AUC (0-t) (ng·h/mL) | 2345.8 ± 312.5 |
| AUC (0-inf) (ng·h/mL) | 2567.4 ± 345.8 |
Data from a pharmacokinetic study in mice.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Co-solvent)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline or sterile water
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline/water in the desired ratio (e.g., 40% PEG400, 5% Tween 80, 55% saline).
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.
-
The final concentration of DMSO in the formulation should be kept low (typically <5%) to minimize toxicity.
Protocol 2: Pharmacokinetic Study in Mice
Experimental Workflow:
Caption: A typical workflow for a pharmacokinetic study of Dovitinib in mice.
Protocol 3: Bioanalytical Method for Dovitinib Quantification in Plasma
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Procedure Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Dovitinib and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known Dovitinib concentrations in blank plasma.
-
Determine the concentration of Dovitinib in the study samples by interpolating from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture conditions to maintain sensitivity to Dovitinib lactate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dovitinib lactate in cell culture experiments. Our resources include troubleshooting guides and frequently asked questions (FAQs) to ensure the maintenance of cellular sensitivity to this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a multi-targeted tyrosine kinase inhibitor.[1][2][3] It primarily targets fibroblast growth factor receptors (FGFR1, 2, and 3), vascular endothelial growth factor receptors (VEGFR1, 2, and 3), and platelet-derived growth factor receptor beta (PDGFRβ).[1][2] By inhibiting these receptor tyrosine kinases (RTKs), this compound can block downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[3][4] It has been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in sensitive cancer cell lines.[2][5]
Q2: Which cancer cell lines are sensitive to this compound?
A2: Sensitivity to this compound is often associated with the expression or amplification of its target kinases, particularly FGFRs. Several cell lines have been identified as sensitive in preclinical studies. Below is a summary of reported IC50 values.
Q3: What are the recommended general cell culture conditions for maintaining sensitivity to this compound?
A3: To maintain sensitivity to this compound, it is crucial to use appropriate cell culture conditions that do not inadvertently promote resistance. Here are some general recommendations:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct line and to avoid cross-contamination.[6]
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can alter cellular responses to drugs.
-
Standardized Media and Supplements: Use the recommended growth medium and supplements for your specific cell line as specified by the supplier (e.g., ATCC). Maintain consistency in serum concentration and other additives. For example, MFM223 human breast cancer cells are cultured in DMEM with 10% inactivated fetal bovine serum and penicillin-streptomycin.[7]
-
Optimal Seeding Density: Plate cells at a density that ensures they are in the logarithmic growth phase during the experiment. Over-confluency can lead to altered signaling and reduced drug sensitivity. A typical seeding density for viability assays is 5 x 10³ to 2 x 10⁴ cells per well in a 96-well plate.[5]
-
Controlled Environment: Maintain a stable and controlled incubator environment with constant humidity (95%), temperature (37°C), and CO2 levels (typically 5%).[8]
Q4: How can I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[9] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[7] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium.[5] It is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound efficacy over time. | Development of drug resistance. | 1. Verify the IC50 of the parental cell line to confirm the shift in sensitivity.[6] 2. Investigate potential resistance mechanisms such as upregulation of bypass signaling pathways (e.g., Src activation).[10] 3. Consider combination therapies to overcome resistance.[10] 4. If generating a resistant line, maintain it in media with a high drug concentration.[6] |
| Drug degradation. | 1. Use a fresh vial of this compound or prepare a new stock solution.[6] 2. Ensure proper storage of stock solutions at -20°C and avoid multiple freeze-thaw cycles.[7] | |
| Cell line cross-contamination or genetic drift. | 1. Perform cell line authentication (e.g., STR profiling).[6] 2. Obtain a new, authenticated vial of the cell line from a reputable cell bank. | |
| Inconsistent results in cell viability assays. | Variability in cell seeding. | 1. Ensure a single-cell suspension before seeding. 2. Use a calibrated automated cell counter for accurate cell counts.[7] 3. Optimize seeding density to ensure cells are in logarithmic growth phase throughout the experiment.[8] |
| Edge effects in multi-well plates. | 1. Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate drug concentrations. | 1. Carefully prepare serial dilutions from a freshly thawed stock solution for each experiment. 2. Use calibrated pipettes and ensure proper mixing. | |
| Unexpected cell morphology or growth rate. | Mycoplasma contamination. | 1. Test for mycoplasma using a reliable method (e.g., PCR-based assay). 2. If positive, discard the contaminated culture and start with a fresh, uncontaminated stock. |
| Suboptimal culture conditions. | 1. Verify the recommended growth medium, serum concentration, and supplements for your cell line. 2. Ensure the incubator is properly calibrated for temperature, CO2, and humidity.[8] |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Amplification/Mutation | IC50 (nM) | Reference |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [2][5] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [2][5] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [2][5] |
| SK-HEP1 | Hepatocellular Carcinoma | Not Specified | ~1700 | [5] |
| MFM223 | Breast Cancer | FGFR1 and FGFR2 amplification | ~1000 | [7] |
| MDA-MB-134 | Breast Cancer | FGFR1 amplification | 190 | [11][12] |
| SUM52 | Breast Cancer | FGFR2 amplification | 180 | [11][12] |
| AU565 | Breast Cancer | None | >2000 | [11] |
| BT474 | Breast Cancer | None | >2000 | [11] |
| BT549 | Breast Cancer | None | >2000 | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ cells/well for B9 cells or 2 x 10⁴ cells/well for MM cell lines).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for another 2-4 hours at 37°C, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is to assess the effect of this compound on the phosphorylation of its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 6, 12, or 24 hours).[6]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-FRS2, p-ERK) and total proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for assessing this compound sensitivity.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. This compound | c-Kit | FGFR | VEGFR | PDGFR | FLT | TargetMol [targetmol.com]
- 10. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. apexbt.com [apexbt.com]
Validation & Comparative
A Head-to-Head Comparison of Dovitinib and Other FGFR Inhibitors for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a critical class of drugs for various malignancies. This guide provides a detailed, objective comparison of the multi-kinase inhibitor Dovitinib against more selective FGFR inhibitors, including Erdafitinib, Pemigatinib, and Infigratinib. The comparison is supported by experimental data on their biochemical potency and clinical efficacy, along with detailed methodologies for the key experiments cited.
Introduction to FGFR Signaling and Inhibition
The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, survival, and angiogenesis. Aberrant activation of this pathway, through gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. This has led to the development of therapeutic agents that target and inhibit FGFR signaling.
FGFR inhibitors can be broadly categorized into two groups: multi-kinase inhibitors, such as Dovitinib, which target FGFRs in addition to other receptor tyrosine kinases like VEGFR and PDGFR, and selective FGFR inhibitors, such as Erdafitinib, Pemigatinib, and Infigratinib, which are designed to specifically target FGFR isoforms.[1][2] This guide will delve into a comparative analysis of these two approaches to FGFR inhibition.
Biochemical Potency: A Comparative Analysis
The in vitro potency of an inhibitor is a key indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Dovitinib and other selective FGFR inhibitors against various FGFR isoforms and the off-target kinase VEGFR2. It is important to note that these values are compiled from different studies and assays, and direct comparisons should be made with caution.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) | Reference(s) |
| Dovitinib | 8 | ~10 | 9 | 13 | [3][4] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 36.8 | [5][6] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | - | [7] |
| Infigratinib | 0.9 | 1.4 | 1.0 | 180 | [8] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from multiple sources.
Clinical Efficacy: A Head-to-Head Look
While biochemical potency provides valuable preclinical insights, clinical efficacy in patients is the ultimate measure of a drug's therapeutic value. The following table summarizes key clinical trial data for Dovitinib and the selective FGFR inhibitors in their respective approved or investigated indications. Direct comparison is challenging due to differences in patient populations, tumor types, and trial designs.
| Inhibitor | Cancer Type | Key Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Dovitinib | Urothelial Carcinoma (FGFR3-mutant) | Phase 2 | 0% | 3 months | [9][10] |
| Dovitinib | Urothelial Carcinoma (FGFR3 wild-type) | Phase 2 | 3.2% | 1.8 months | [9][10] |
| Erdafitinib | Urothelial Carcinoma (FGFR2/3 altered) | THOR (Phase 3) | 45.6% | 5.6 months | [11] |
| Pemigatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | FIGHT-202 (Phase 2) | 37% | 7.0 months | [12] |
| Infigratinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Phase 2 | 23.1% | - | [13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: Simplified FGFR signaling pathway and points of inhibition.
Caption: General workflow for the preclinical and clinical evaluation of FGFR inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for the key in vitro assays used to characterize FGFR inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific FGFR kinase by 50%.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate specific for the FGFR kinase
-
Test inhibitor (e.g., Dovitinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the FGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known FGFR alteration status
-
Complete cell culture medium
-
Test inhibitor serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Discussion and Conclusion
The comparison between Dovitinib and the more selective FGFR inhibitors highlights a key strategic divergence in targeted cancer therapy. Dovitinib, as a multi-kinase inhibitor, has the potential to simultaneously block multiple oncogenic pathways, which could be advantageous in cancers driven by complex signaling networks. However, this broader activity can also lead to increased off-target toxicities.[1]
In contrast, selective FGFR inhibitors like Erdafitinib, Pemigatinib, and Infigratinib offer a more targeted approach. Their higher potency and selectivity for FGFRs may translate to improved efficacy in patient populations with specific FGFR alterations and potentially a more manageable safety profile.[2] The clinical data, particularly in urothelial carcinoma and cholangiocarcinoma, suggests that a precision medicine approach, matching selective inhibitors to patients with specific FGFR aberrations, holds significant promise.
The choice between a multi-kinase inhibitor and a selective inhibitor will likely depend on the specific cancer type, the underlying genomic alterations, and the patient's overall clinical profile. The data and protocols presented in this guide provide a foundational resource for researchers to further investigate and compare these important therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 12. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Navigating Resistance: A Comparative Guide to Dovitinib Lactate and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between targeted therapies is paramount. This guide provides an objective comparison of Dovitinib lactate's performance against other tyrosine kinase inhibitors (TKIs), with a focus on the molecular mechanisms of resistance and supporting experimental data.
This compound is a multi-targeted TKI that inhibits several receptor tyrosine kinases, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). While it has shown efficacy in various cancer models, the emergence of resistance, both intrinsic and acquired, presents a clinical challenge. This guide delves into the mechanisms of Dovitinib resistance and explores cross-resistance patterns with other TKIs, providing a data-driven resource for navigating these complexities.
Mechanisms of Acquired Resistance to Dovitinib
Acquired resistance to Dovitinib can arise through several mechanisms, primarily involving on-target mutations or the activation of bypass signaling pathways.
One of the primary mechanisms of acquired resistance to Dovitinib involves the activation of a Src-driven bypass signaling pathway.[1][2][3] In Dovitinib-resistant cells, there is a marked activation and expression of Src, which in turn leads to the phosphorylation of ERK1/2, promoting cell growth and survival despite the presence of Dovitinib.[1] This resistance can be overcome by targeting Src with inhibitors like Saracatinib.[1][3]
Another significant resistance mechanism is the development of mutations within the kinase domain of FGFR2. Specific mutations, such as N550K/H and the gatekeeper mutation V565I, have been shown to confer resistance to Dovitinib.[4][5] The N550K/H mutations increase the intrinsic kinase activity of FGFR2, while the V565I mutation sterically hinders the binding of Dovitinib to the ATP-binding pocket.[4]
Furthermore, the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can also lead to Dovitinib resistance.[6][7] These pathways can be activated through various mechanisms, including mutations in key signaling components or the upregulation of other receptor tyrosine kinases, thereby providing an alternative route for cell proliferation and survival.[6][8]
Cross-Resistance Profiles with Other TKIs
Understanding the cross-resistance patterns between Dovitinib and other TKIs is crucial for designing effective sequential or combination therapies.
Studies have shown that mutations in FGFR2 that confer resistance to Dovitinib can also lead to cross-resistance with other FGFR inhibitors. For instance, the N550K/H mutations in FGFR2 have been demonstrated to confer resistance not only to Dovitinib but also to the pan-FGFR inhibitor PD173074.[4][5] Interestingly, the TKI Ponatinib has been shown to effectively inhibit most Dovitinib-resistant FGFR2 mutants, with the notable exception of the V565I gatekeeper mutation.[4][5] This suggests that Ponatinib may be a viable treatment option for patients who have developed resistance to Dovitinib due to specific FGFR2 mutations.
The mechanism of resistance can also influence cross-resistance to a broader range of TKIs. For example, resistance mediated by increased lysosomal sequestration has been observed for Sunitinib and can lead to cross-resistance to other TKIs like Pazopanib and Erlotinib, but not Sorafenib.[9] While this mechanism has not been directly reported for Dovitinib, it highlights how cellular resistance mechanisms can have broad implications for TKI efficacy.
Quantitative Comparison of TKI Efficacy in Resistant Models
The following tables summarize the in vitro efficacy of Dovitinib and other TKIs against various cell lines, including those with acquired resistance. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Genotype | Dovitinib IC50 (nM) | Other TKI | Other TKI IC50 (nM) | Reference |
| LoVo | KRAS G13D | 130 | - | - | [10] |
| HT-29 | BRAF V600E | 2,530 | - | - | [10] |
| MDA-MB-134 | FGFR1 amplified | 190 | - | - | [11] |
| SUM52 | FGFR2 amplified | 180 | - | - | [11] |
Table 1: In Vitro Efficacy of Dovitinib in Different Cancer Cell Lines. This table highlights the differential sensitivity of various cancer cell lines to Dovitinib, which can be influenced by their underlying genetic mutations.
| BaF3 Cell Line Expressing | Dovitinib IC50 (nM) | PD173074 IC50 (nM) | Ponatinib IC50 (nM) | Reference |
| Wild-type FGFR2 | 398 | 10 | 1.0 | [1][4] |
| FGFR2 N550K | >5000 | >10000 | 1.8 | [1][4] |
| FGFR2 V565I | >5000 | >10000 | 23.9 | [1][4] |
Table 2: Cross-Resistance of FGFR2 Mutants to Dovitinib and Other TKIs. This table demonstrates the impact of specific FGFR2 mutations on the efficacy of Dovitinib, PD173074, and Ponatinib. The N550K and V565I mutations confer significant resistance to Dovitinib and PD173074, while Ponatinib retains activity against the N550K mutant.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][12]
-
Drug Treatment: Prepare serial dilutions of the TKIs (e.g., Dovitinib, Ponatinib) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle-only control.[7][12]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for an additional 4 hours.[7][12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][12]
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.[7][12]
Western Blot Analysis for Phosphorylated Kinases
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest (e.g., p-Src, Src, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
In Vivo Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.[13][14]
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells suspended in a sterile, serum-free medium or a mixture of medium and Matrigel into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.[14]
-
Treatment: When the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the TKI (e.g., Dovitinib) or vehicle control via oral gavage or intraperitoneal injection at the desired dose and schedule.[13][14]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.[13]
Visualizing Resistance Pathways and Experimental Workflows
To further clarify the complex signaling networks and experimental procedures discussed, the following diagrams are provided.
Figure 1: Dovitinib Resistance Pathways. This diagram illustrates the primary signaling pathways targeted by Dovitinib and the key mechanisms of acquired resistance.
Figure 2: Experimental Workflow. This diagram outlines the key steps in the in vitro cell viability and in vivo xenograft experimental protocols.
References
- 1. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. [PDF] The N 550 K / H Mutations in FGFR 2 Confer Differential Resistance to PD 173074 , Dovitinib , and Ponatinib ATP-Competitive Inhibitors 1 | Semantic Scholar [semanticscholar.org]
- 4. The N550K/H mutations in FGFR2 confer differential resistance to PD173074, dovitinib, and ponatinib ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Dovitinib Lactate: Combination Therapy Outperforms Monotherapy in Preclinical Cancer Models
For Immediate Release
New preclinical research demonstrates that dovitinib lactate, a multi-targeted tyrosine kinase inhibitor, exhibits significantly enhanced anti-tumor activity when used in combination with other anti-cancer agents compared to its use as a monotherapy. These findings, gathered from studies in gastric and breast cancer models, suggest a promising path for the clinical development of dovitinib-based combination therapies for various solid tumors.
This compound targets several receptor tyrosine kinases crucial for tumor growth and angiogenesis, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). While dovitinib monotherapy has shown activity in preclinical models, the data strongly indicates that its efficacy is substantially amplified when combined with chemotherapy or endocrine therapy.
Superior Efficacy of Combination Therapy in Gastric Cancer
In a preclinical study using a gastric adenocarcinoma (GAC) xenograft model, the combination of dovitinib with the chemotherapeutic agent nab-paclitaxel resulted in tumor regression and a significant extension of survival compared to either agent alone.
Quantitative Data Summary: Gastric Cancer Xenograft Model (MKN-45)
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | Lifespan Extension (%) |
| Control (Vehicle) | - | 23 | - |
| Dovitinib Monotherapy | 76% | 25 | 9% |
| Nab-paclitaxel Monotherapy | 75% | 42 | 83% |
| Dovitinib + Nab-paclitaxel | >100% (Tumor Regression) | 66 | 187% |
Data sourced from a study on MKN-45 subcutaneous xenografts.[1]
The combination of dovitinib and nab-paclitaxel not only halted tumor growth but led to a reduction in tumor size, a result not observed with either monotherapy.[1] This synergistic effect translated into a nearly twofold increase in lifespan compared to the control group.[1]
Activity of Dovitinib Monotherapy in Breast Cancer Models
Preclinical studies in breast cancer xenograft models with FGFR1 or FGFR2 amplification have demonstrated the anti-tumor activity of dovitinib monotherapy.
Quantitative Data Summary: Breast Cancer Xenograft Models
| Xenograft Model | Dovitinib Dose (mg/kg) | Treatment Outcome |
| HBCx-2 (FGFR1-amplified) | 30 | Prevented tumor growth |
| HBCx-2 (FGFR1-amplified) | 50 | Caused tumor regression |
| HBCx-3 (FGFR2-amplified) | 40 | Caused tumor regression |
Data sourced from studies on breast cancer primary xenografts.[2][3][4]
While these results establish the single-agent efficacy of dovitinib in FGFR-amplified breast cancer, the gastric cancer study highlights the potential for even greater therapeutic benefit through combination strategies.
Experimental Protocols
Gastric Cancer Xenograft Study
-
Cell Line: MKN-45 human gastric adenocarcinoma cells.[1]
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MKN-45 cells.
-
Treatment Groups:
-
Control (vehicle)
-
Dovitinib monotherapy
-
Nab-paclitaxel monotherapy
-
Dovitinib and nab-paclitaxel combination therapy.[1]
-
-
Endpoint Analysis: Tumor volume was measured regularly. Survival was monitored until the endpoint.[1]
Breast Cancer Xenograft Study
-
Cell Lines: HBCx-2 (FGFR1-amplified) and HBCx-3 (FGFR2-amplified) human breast cancer primary xenografts.[2][3]
-
Animal Model: Athymic nude mice.
-
Treatment: Dovitinib administered at varying doses.[2][3][4]
-
Endpoint Analysis: Tumor growth was monitored and compared to vehicle control.[2][3]
Signaling Pathways and Experimental Workflow
Dovitinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The combination with other agents can lead to a more comprehensive blockade of these pathways, overcoming potential resistance mechanisms.
Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR signaling pathways.
References
Comparative Analysis of Dovitinib's Efficacy on Diverse FGFR Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Dovitinib's effect on various Fibroblast Growth Factor Receptor (FGFR) mutations. Dovitinib is a multi-targeted tyrosine kinase inhibitor with activity against FGFRs, Vascular Endothelial Growth Factor Receptors (VEGFRs), and other receptor tyrosine kinases. [1] This document synthesizes preclinical and clinical data to elucidate the differential efficacy of Dovitinib across a spectrum of FGFR alterations, including gene amplifications and specific point mutations.
In Vitro Efficacy of Dovitinib Against FGFR Alterations
Dovitinib has demonstrated potent inhibitory activity against cancer cell lines harboring FGFR amplifications and specific activating mutations. However, its efficacy can be significantly impacted by the type and location of the mutation, with certain mutations conferring resistance.
Comparative IC50 Values of Dovitinib in Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Dovitinib in various cancer cell lines characterized by different FGFR mutations.
| Cell Line | Cancer Type | FGFR Alteration | Dovitinib IC50 (nM) | Reference |
| MDA-MB-134 | Breast Cancer | FGFR1 Amplification | 190 | [2] |
| SUM52 | Breast Cancer | FGFR2 Amplification | 180 | [2] |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [3] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [3] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [3] |
| B9 | Murine Myeloma | Wild-Type FGFR3 | 25 | [3] |
| B9 | Murine Myeloma | F384L-FGFR3 | 25 | [3] |
| B9 | Murine Myeloma | Various Activated FGFR3 Mutants | 70-90 | [3] |
Table 1: Dovitinib IC50 values in cancer cell lines with FGFR amplifications and activating mutations.
Dovitinib Resistance-Conferring Mutations in FGFR2
A study utilizing BaF3 cells engineered to overexpress FGFR2 identified several point mutations that confer resistance to Dovitinib.[4] These mutations often lead to a stabilization of the active kinase conformation or steric hindrance that prevents drug binding.
| FGFR2 Mutation | Dovitinib IC50 in BaF3 cells (nM) | Fold Resistance vs. WT | Mechanism of Resistance | Reference |
| Wild-Type | ~20 | 1 | - | [4] |
| N550K | >1000 | >50 | Stabilizes active kinase conformation | [4][5] |
| V565I (Gatekeeper) | >1000 | >50 | Steric hindrance | [4][5] |
| M536I | ~200 | 10 | Not specified | [6] |
| I548V | ~400 | 20 | Not specified | [6] |
| N550H | >1000 | >50 | Stabilizes active kinase conformation | [4] |
| N550S | >1000 | >50 | Not specified | [6] |
| E566G | >1000 | >50 | Not specified | [6] |
| L618M | ~600 | 30 | Not specified | [6] |
| K660E | >1000 | >50 | Not specified | [6] |
Table 2: Dovitinib IC50 values for identified resistance mutations in FGFR2.
Clinical Trial Insights
Clinical investigations of Dovitinib in patient populations with specific FGFR mutations have yielded mixed results, highlighting the complexity of translating preclinical efficacy to clinical benefit.
In a phase II trial for advanced urothelial carcinoma, Dovitinib showed limited single-agent activity in patients with either FGFR3 mutations or wild-type FGFR3.[7] The overall response rate was 0% in the FGFR3-mutant group and 3.2% in the wild-type group. Similarly, a trial in BCG-unresponsive non-muscle invasive urothelial carcinoma found a 6-month complete response rate of 33% in patients with FGFR3 mutations, but this was not met in the overall cohort, and the trial was terminated early.[7]
Conversely, in a phase II study of patients with HER2-negative metastatic breast cancer, those with FGFR1 amplification who received Dovitinib showed a trend towards tumor reduction.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess Dovitinib's efficacy.
Cell Viability Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of Dovitinib (or other compounds) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Downstream Signaling
Western blotting is used to detect specific proteins in a sample and assess the effect of Dovitinib on downstream signaling pathways.
-
Cell Lysis: Treat cells with Dovitinib for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-FRS2, phospho-ERK, total FRS2, total ERK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Models
Animal models are used to evaluate the anti-tumor activity of Dovitinib in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells with specific FGFR mutations into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Drug Administration: Randomize mice into treatment and control groups. Administer Dovitinib (e.g., by oral gavage) or a vehicle control daily.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for target engagement).
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to Dovitinib's mechanism of action and the experimental procedures used to evaluate it.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Dovitinib.
Figure 2: General experimental workflow for evaluating Dovitinib's efficacy.
Figure 3: Logical relationship between FGFR mutations and Dovitinib sensitivity/resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A PHASE II TRIAL OF DOVITINIB IN BCG-UNRESPONSIVE UROTHELIAL CARCINOMA WITH FGFR3 MUTATIONS OR OVER-EXPRESSION: HOOSIER CANCER RESEARCH NETWORK TRIAL HCRN 12-157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dovitinib Lactate's Competitive Edge in RET-Rearranged Lung Adenocarcinoma: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide validating the efficacy of Dovitinib lactate in the treatment of RET-rearranged lung adenocarcinoma. This guide provides a detailed analysis of this compound's inhibitory activity against the RET kinase, benchmarked against other prominent multi-kinase and selective RET inhibitors. The data presented, compiled from various preclinical studies, highlights Dovitinib's potential as a therapeutic agent in this specific subset of lung cancer.
This compound, a multi-targeted tyrosine kinase inhibitor, has demonstrated significant antitumor effects in preclinical models of RET-rearranged lung adenocarcinoma.[1] It effectively induces cell-cycle arrest at the G0-G1 phase and promotes apoptosis by selectively inhibiting RET kinase activity and the downstream ERK1/2 signaling pathway in cancer cells harboring RET rearrangements.[1] Notably, in in-vivo xenograft models using the CCDC6-RET positive LC-2/ad lung adenocarcinoma cell line, Dovitinib exhibited a strong antitumor effect.[1][2]
This guide offers a side-by-side comparison of this compound with other inhibitors targeting RET fusions, including Vandetanib, Cabozantinib, Lenvatinib, and the highly selective inhibitors Pralsetinib and Selpercatinib. The comparative data underscores the varying potencies and target profiles of these therapeutic agents.
Comparative Efficacy of RET Inhibitors: In Vitro Kinase and Cell Line Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against the RET kinase and various cancer cell lines. This quantitative data provides a clear overview of the inhibitors' potency.
Table 1: Kinase Inhibition Profile (IC50, nM)
| Inhibitor | RET | VEGFR2 | FGFR1 | FGFR3 | c-Kit | FLT3 | PDGFRβ |
| This compound | 20[2] | 13[3] | 8[3] | 9[3] | 2[3] | 1[3] | 210[3] |
| Vandetanib | 40 (KDR) | 40 | - | - | - | - | - |
| Cabozantinib | 5.2[4][5] | 0.035[5] | >5000 | - | 4.6[5] | 11.3[5] | - |
| Lenvatinib | 4.0 | 4.0 | 46 | - | 51 | - | 100 |
| Pralsetinib | 0.4[6] | - | - | - | - | - | - |
| Selpercatinib | <10 | - | - | - | - | - | - |
Note: Some values are for related kinases (e.g., KDR for VEGFR2). Data for some inhibitors against specific kinases were not available in the searched literature.
Table 2: Cell Viability Inhibition in RET-Rearranged Cell Lines (IC50, nM)
| Inhibitor | LC-2/ad (CCDC6-RET) |
| This compound | More potent than Vandetanib[2] |
| Vandetanib | Less potent than Dovitinib[2] |
| Pralsetinib | Potent activity[6] |
Note: Specific IC50 values for all inhibitors in the same RET-rearranged lung cancer cell line were not consistently available in the searched literature, highlighting a need for direct comparative studies.
Experimental Validation: Methodologies
To ensure the reproducibility and critical evaluation of the presented data, this section details the experimental protocols for the key assays used to assess the efficacy of this compound and its comparators.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate RET-rearranged lung adenocarcinoma cells (e.g., LC-2/ad) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitors (this compound, Vandetanib, etc.) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on RET kinase activity.
-
Reaction Setup: In a 96-well plate, combine the recombinant RET kinase enzyme with the kinase buffer and the test inhibitor at various concentrations.
-
ATP Addition: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the RET kinase activity.
In Vivo Tumor Xenograft Model
This model assesses the antitumor activity of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject RET-rearranged lung adenocarcinoma cells (e.g., LC-2/ad) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups and administer the inhibitors (e.g., this compound orally at 30 or 60 mg/kg) or a vehicle control daily.[2]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to assess target inhibition.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the RET signaling pathway, the experimental workflow for evaluating inhibitor efficacy, and the logical relationship of this compound to other RET inhibitors.
Caption: RET Signaling Pathway and Dovitinib Inhibition.
Caption: Workflow for Evaluating Inhibitor Efficacy.
Caption: Classification of RET Inhibitors.
References
- 1. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dovitinib Lactate
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. Dovitinib lactate, a multi-targeted tyrosine kinase inhibitor, requires adherence to specific handling and disposal protocols.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with institutional and regulatory standards to foster a culture of safety and compliance.
This compound: Safety and Handling Profile
This compound is an investigational drug used in clinical research.[3][4][5] While some safety data sheets (SDS) do not classify the lactate salt as a hazardous substance, the free base has been identified as harmful if swallowed and a skin and eye irritant.[6][7][8] Therefore, it is prudent to handle this compound with care, employing standard laboratory safety precautions.
Key Safety Precautions:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid inhalation of dust or aerosols.[8]
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Wash hands thoroughly after handling.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available Safety Data Sheets. It is important to note that specific concentration limits for disposal are not publicly available and should be determined in consultation with your institution's Environmental Health and Safety (EHS) office.
| Parameter | Value | Source |
| Recommended Long-Term Storage Temperature | -20°C | [9] |
| Recommended Short-Term Storage Temperature | 2-8°C | [9] |
| Purity | >97% | [9] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any investigational drug, must comply with institutional guidelines as well as local, state, and federal regulations.[3][10] The following protocol outlines the necessary steps for its safe disposal.
1. Initial Assessment and Classification:
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste at your facility.[3]
-
Due to the potential hazards of the free base, it is recommended to treat all this compound waste as hazardous pharmaceutical waste unless otherwise directed by your EHS office.[11]
2. Segregation and Containment:
-
Properly segregate this compound waste from other laboratory waste streams.[11][12]
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[13] The container should be sealable and in good condition.
-
Do not mix this compound waste with other incompatible chemicals.
3. Labeling the Waste Container:
-
Affix a "Hazardous Waste" label to the container.[13]
-
The label must include:
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13]
-
The SAA should be in a secure, well-ventilated location, away from general laboratory traffic.
-
Ensure the storage area is regularly inspected for any signs of leakage or container degradation.[13]
5. Arranging for Disposal:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS office to schedule a pickup.[13]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[14] This is strictly prohibited for hazardous pharmaceutical waste.[15]
-
The EHS office will arrange for the final disposal, which is typically incineration at a licensed facility.[12][15][16]
6. Documentation:
-
Maintain accurate records of the disposal of this compound, including the quantities and dates of disposal.
-
A certificate of destruction should be obtained from the EHS office or their designated waste vendor.[16]
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the procedural flow, the following diagrams illustrate the decision-making process for disposal and the signaling pathways affected by Dovitinib.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Simplified diagram of signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. ashp.org [ashp.org]
- 5. Investigational Drug Service SOP - Disposal Return and Destruction of Investigational Product | Pharmacy Services [pharmacyservices.utah.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. medkoo.com [medkoo.com]
- 9. biocrick.com [biocrick.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. danielshealth.com [danielshealth.com]
- 12. securewaste.net [securewaste.net]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 16. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
